Skp2 Inhibitor C1
Description
Properties
IUPAC Name |
2-[4-bromo-2-[(Z)-[4-oxo-3-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4S2/c19-13-3-4-14(25-10-16(22)23)12(6-13)7-15-17(24)21(18(26)27-15)9-11-2-1-5-20-8-11/h1-8H,9-10H2,(H,22,23)/b15-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCJJVVXEHZJHE-CHHVJCJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Skp2 Inhibitor C1
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1. It elucidates its core mechanism of action, details the relevant signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to characterize its activity.
Introduction: The SCF-Skp2 E3 Ligase and Its Role in Cancer
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the targeted degradation of proteins, thereby regulating a vast array of cellular processes. Within this system, E3 ubiquitin ligases confer substrate specificity. The Skp1-Cullin-1-F-box (SCF) complex is the largest family of E3 ligases.[1] S-phase kinase-associated protein 2 (Skp2), an F-box protein, functions as the substrate receptor subunit of the SCFSkp2 E3 ligase complex.[2][3]
The SCFSkp2 complex plays a pivotal role in cell cycle progression, particularly the G1/S transition, by targeting several key cell cycle inhibitors for proteasomal degradation.[2][4] Its most well-characterized substrate is the cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27).[2][5] High levels of Skp2 are frequently observed in numerous human cancers and are often correlated with low levels of p27, aggressive tumor behavior, and poor prognosis.[2][6] This oncogenic role makes Skp2 an attractive target for cancer therapy.
Skp2 inhibitor C1 (also referred to as SKPin C1) is a specific, small-molecule inhibitor identified through a structure-based, in silico virtual ligand screening.[3][6][7] It was designed to disrupt the activity of the SCFSkp2 E3 ligase, thereby restoring the tumor-suppressive function of p27.
Core Mechanism of Action
The primary mechanism of action of C1 is the direct and specific inhibition of Skp2-mediated p27 degradation.[8] It achieves this by physically blocking the protein-protein interaction (PPI) between the SCFSkp2 E3 ligase complex and its substrate, p27.
2.1 Binding Site and Competitive Inhibition
C1 was identified by targeting a druggable pocket formed at the interface of Skp2, its essential accessory protein Cks1 (Cdc kinase subunit 1), and the p27 substrate.[6][9][10] The recognition and binding of p27 by Skp2 is a highly regulated process. First, p27 must be phosphorylated on a key threonine residue (Thr187) by the Cyclin E-CDK2 complex.[5][6] This phosphorylation event creates a binding motif that is recognized by the Skp2/Cks1 co-receptor complex.[11]
C1 acts as a competitive inhibitor by binding directly to this substrate recognition pocket on the Skp2/Cks1 complex.[6][7] This occupation of the binding site physically prevents the phosphorylated p27 from docking with the E3 ligase.[6][9]
2.2 Inhibition of p27 Ubiquitylation and Subsequent Stabilization
By preventing the association between p27 and SCFSkp2, C1 effectively halts the transfer of ubiquitin molecules to p27.[12][13] This inhibition of K48-linked polyubiquitination prevents p27 from being targeted to the proteasome for degradation.[5]
The direct consequence is the stabilization and subsequent accumulation of p27 protein within the cell.[6][12][13] Importantly, C1 achieves this without altering the protein levels of the Skp2, Skp1, or Cul1 components of the SCF complex itself.[6] This specificity distinguishes it from general proteasome inhibitors, which cause a widespread accumulation of ubiquitinated proteins.
Signaling Pathway Analysis
The inhibitory effect of C1 can be best understood by visualizing its impact on the Skp2-p27 signaling axis.
Caption: The canonical SCF-Skp2 pathway for p27 degradation.
In a normal proliferative state, Cyclin E/CDK2 phosphorylates p27, marking it for recognition by the Skp2/Cks1 component of the SCF E3 ligase. This leads to polyubiquitination and subsequent proteasomal degradation of p27. The resulting low levels of p27 allow for CDK2 activity and progression through the G1/S checkpoint.
Caption: Mechanism of Skp2 inhibition by small molecule C1.
C1 binds to the p27 recognition site on the Skp2/Cks1 complex. This action competitively blocks the binding of phosphorylated p27, preventing its ubiquitination. As a result, p27 protein accumulates, leading to enhanced inhibition of CDK2 and subsequent cell cycle arrest, typically in the G1 phase.[6][7][13] However, in certain cancer cell lines, such as MCF-7 breast cancer cells, treatment with C1 has been observed to cause an increase in the G2/M population.[6][8]
Quantitative Data Summary
The biological effects of this compound have been quantified across various cancer cell lines. The following tables summarize key findings.
Table 1: Effect of C1 on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Concentration (µM) | Duration | Effect | Citation(s) |
| U266 & RPMI 8226 | Multiple Myeloma | 10 | 12-48 h | Significantly decreased viability | [12][13][14] |
| THP-1 | Leukemia | 50 | 12 h | Decreased viability | [14] |
| BGC-823 & MKN-45 | Gastric Cancer | 1 - 10 | 48 h | Dose-dependent decrease in survival rate | [14][15] |
| 501 Mel, SK-MEL-147 | Metastatic Melanoma | 10 | 16 h | Inhibited proliferation | [6][13] |
| H69 | Small-Cell Lung Cancer | Not specified | Not specified | Inhibits proliferation | [9] |
Table 2: Effect of C1 on Cell Cycle Distribution
| Cell Line | Cancer Type | Concentration (µM) | Duration | Cell Cycle Effect | Citation(s) |
| 501 Mel | Metastatic Melanoma | 10 | 16 h | ↑ G1 phase, ↓ S phase | [6] |
| T47D | Breast Cancer | 5 | 16 h | ↑ G1 phase, ↓ S phase | [6] |
| LNCaP | Prostate Cancer | Not specified | Not specified | ↓ G1 phase, ↑ G2/M arrest | [6] |
| MCF-7 | Breast Cancer | Not specified | Not specified | ↓ G1 phase, ↑ G2/M population | [6][8] |
| U266 & RPMI 8226 | Multiple Myeloma | 25 | Not specified | ↑ G0/G1 phase, ↓ S and G2/M phases | [13][14] |
Table 3: Effect of C1 on Key Protein Levels
| Cell Line | Cancer Type | Concentration (µM) | Duration | Protein Change | Citation(s) |
| 501 Mel, SK-MEL-147 | Metastatic Melanoma | 10 (dose-dependent) | 16 h | ↑ p27, ↑ p21; No change in Skp2, Skp1, Cul1 | [6] |
| U266 & RPMI 8226 | Multiple Myeloma | 25 | Not specified | ↑ p27; No significant change in Skp2 | [13][14] |
| BGC-823 | Gastric Cancer | 1, 5, 10 | 48 h | ↑ p27 | [14] |
| ECC-1 | Endometrial Cancer | 10 | 18 h | ↑ Nuclear and Cytoplasmic p27 | [16] |
Detailed Experimental Protocols
The characterization of C1's mechanism of action relies on a suite of standard and specialized biochemical and cell-based assays.
5.1 In Vitro Ubiquitylation Assay
This assay directly assesses the ability of C1 to inhibit the enzymatic activity of the SCFSkp2 complex.
-
Objective: To determine if C1 directly inhibits the polyubiquitination of p27 by the SCFSkp2 complex in a cell-free system.
-
Methodology:
-
Reagent Assembly: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3), ubiquitin, an ATP regeneration system, and purified SCFSkp2 complex.
-
Substrate Preparation: Use recombinant p27 that has been pre-phosphorylated at Thr187 by incubating with active Cyclin E/CDK2.
-
Inhibition: Aliquot the reaction mixture and add C1 (typically dissolved in DMSO) at various concentrations. A DMSO-only vehicle control is run in parallel. A known proteasome inhibitor or a compound that blocks neddylation (e.g., MLN4924) can be used as a positive control for pathway inhibition.[6]
-
Reaction: Initiate the ubiquitylation reaction by adding the phosphorylated p27 substrate. Incubate the mixture at 30°C for 1-2 hours.
-
Detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Analysis: Perform a Western blot using an anti-p27 antibody. A ladder of higher molecular weight bands appearing above the unmodified p27 band indicates polyubiquitination. A reduction in the intensity of this ladder in the presence of C1 demonstrates direct inhibition.[6]
-
Caption: Workflow for an in vitro p27 ubiquitylation assay.
5.2 Cellular p27 Ubiquitylation (Immunoprecipitation)
This assay confirms that C1 blocks p27 ubiquitination within a cellular context.
-
Objective: To measure the levels of ubiquitinated p27 in cells treated with C1.
-
Methodology:
-
Cell Treatment: Culture cells (e.g., U266, RPMI 8226) to ~70% confluency. Treat one group with C1 at a predetermined effective concentration (e.g., 25 µM) and a control group with DMSO vehicle for 4-6 hours. It is crucial to also treat cells with a proteasome inhibitor (e.g., MG132) during the last few hours to allow ubiquitinated proteins to accumulate.
-
Lysis: Harvest and lyse the cells in a denaturing buffer containing deubiquitinase inhibitors (DUBs) to preserve ubiquitin chains.
-
Immunoprecipitation (IP): Incubate the cell lysates with an anti-p27 antibody conjugated to beads (e.g., Protein A/G agarose) overnight at 4°C to pull down p27 and its bound proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze via SDS-PAGE and Western blot.
-
Analysis: Probe one membrane with an anti-ubiquitin antibody and another with an anti-p27 antibody (to confirm equal pulldown). A decrease in the high molecular weight smear detected by the anti-ubiquitin antibody in the C1-treated sample indicates reduced p27 ubiquitination.[12][13]
-
5.3 Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of C1 on cell cycle phase distribution.
-
Objective: To quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle after treatment with C1.
-
Methodology:
-
Cell Plating and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with various concentrations of C1 or DMSO vehicle for a specified time (e.g., 16-48 hours).
-
Harvesting: Collect both adherent and floating cells to ensure all cells, including those that may have detached due to apoptosis, are analyzed.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.
-
Staining: Rehydrate the cells in PBS, then treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and calculate the percentage of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[6][12][13]
-
Caption: Integrated workflow for cellular analysis of C1 inhibitor.
Conclusion
This compound operates through a precise and targeted mechanism of action. By competitively inhibiting the binding of the substrate p27 to the SCFSkp2/Cks1 E3 ligase complex, it prevents p27 polyubiquitination and subsequent proteasomal degradation. The resulting accumulation of the p27 tumor suppressor protein leads to the inhibition of cyclin-dependent kinases, causing cell cycle arrest and a reduction in cancer cell proliferation. The specificity of C1 for the Skp2-p27 axis, validated through rigorous biochemical and cellular assays, establishes it as a valuable tool for cancer research and a promising lead compound for the development of targeted therapies against cancers characterized by Skp2 overexpression and p27 loss.
References
- 1. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Skp2-Cks1 protein-protein interaction: structures, assays, and preclinical inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Skp2 Inhibitor C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of C1, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). The information presented herein is intended to serve as a detailed resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.
Introduction to Skp2 as a Therapeutic Target
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] It functions as a substrate recognition subunit, primarily targeting the tumor suppressor protein p27Kip1 (p27) for ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of p27, a potent inhibitor of cyclin-dependent kinases (CDKs), allows for the transition from the G1 to the S phase of the cell cycle.[1] Overexpression of Skp2 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for anticancer drug development.[1]
Discovery of Skp2 Inhibitor C1
The small molecule inhibitor C1 (also known as SKPin C1) was identified through a structure-based in silico virtual ligand screening approach.[1] This computational method aimed to identify compounds that could specifically disrupt the protein-protein interaction between Skp2 and its substrate, p27.[1] The screening targeted the binding pocket on Skp2 that recognizes the phosphorylated threonine 187 (pT187) residue of p27.[3]
Mechanism of Action
C1 is a specific and selective inhibitor of the Skp2-mediated degradation of p27.[4] It functions by directly binding to Skp2 and preventing its interaction with p27, thereby inhibiting the ubiquitination of p27.[1] This leads to the accumulation of p27 protein within the cell. The elevated levels of p27 restore its inhibitory function on cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S transition, and subsequent apoptosis in cancer cells.[4][5] C1 does not affect the overall levels of Skp2 protein itself.[4]
Quantitative Data
The inhibitory activity of C1 has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inducing cell death.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 8 | |
| 501 Mel | Melanoma | 30 | |
| U266 | Multiple Myeloma | ~10 | [4][5] |
| RPMI 8226 | Multiple Myeloma | ~10 | [4][5] |
| SCLC cell lines (average) | Small-Cell Lung Cancer | 2.78 | [3] |
| Murine primary ICN T-ALL | T-cell Acute Lymphoblastic Leukemia | 0.62 | [6] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.
In Vitro Ubiquitination Assay
This assay is crucial for directly assessing the ability of C1 to inhibit the E3 ligase activity of the SCF-Skp2 complex towards its substrate, p27.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH3), and SCF-Skp2/Cks1 complex.
-
Recombinant p27 protein (wild-type or phosphorylated at T187).
-
Ubiquitin and ATP.
-
This compound dissolved in DMSO.
-
Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 10 mM ATP).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibodies: anti-p27, anti-ubiquitin.
Protocol:
-
Prepare the ubiquitination reaction mixture by combining E1, E2, ubiquitin, and ATP in the reaction buffer.
-
Add the SCF-Skp2/Cks1 complex and the p27 substrate to the reaction mixture.
-
For the experimental condition, add this compound at the desired concentration. For the control, add an equivalent volume of DMSO.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using an anti-p27 antibody to detect the ubiquitination pattern of p27 (a ladder of higher molecular weight bands indicates polyubiquitination). An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
96-well plates.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Immunoprecipitation and Western Blotting
This technique is used to confirm the interaction between Skp2 and p27 in a cellular context and to demonstrate that C1 disrupts this interaction.
Materials:
-
Cancer cells treated with C1 or DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibodies: anti-Skp2, anti-p27, and appropriate secondary antibodies.
-
Protein A/G agarose beads.
-
SDS-PAGE gels and Western blotting reagents.
Protocol:
-
Lyse the treated and control cells and quantify the protein concentration of the lysates.
-
Incubate a portion of the cell lysate with an anti-Skp2 antibody overnight at 4°C to form antibody-antigen complexes.
-
Add Protein A/G agarose beads to the lysate and incubate for another 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform Western blotting using an anti-p27 antibody to detect p27 that was co-immunoprecipitated with Skp2. A separate Western blot of the input lysates should be performed to confirm the total levels of Skp2 and p27.
Conclusion and Future Directions
This compound represents a promising class of targeted anticancer agents. Its discovery through rational, structure-based design and its specific mechanism of action highlight the potential of targeting protein-protein interactions in the ubiquitin-proteasome system. Further preclinical and clinical development will be necessary to fully evaluate the therapeutic potential of C1 and other Skp2 inhibitors in the treatment of various malignancies. Future research may focus on optimizing the potency and pharmacokinetic properties of C1, as well as identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach.
References
- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
The Selective Small-Molecule Skp2 Inhibitor C1: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Science and Application of the Skp2 Inhibitor, C1.
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression. Skp2 functions as the substrate recognition subunit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. One of the most well-characterized substrates of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). The degradation of p27, mediated by Skp2, is a crucial step for the transition of cells from the G1 to the S phase of the cell cycle.[1]
In numerous human cancers, Skp2 is overexpressed, leading to decreased levels of p27 and consequently, uncontrolled cell proliferation.[2] This inverse correlation between Skp2 and p27 levels has been associated with poor prognosis in various malignancies, establishing Skp2 as a promising therapeutic target in oncology.[2] Skp2 inhibitor C1, also known as SKPin C1, is a selective small-molecule inhibitor that was identified through in silico screening designed to disrupt the interaction between Skp2 and its substrate, p27.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its cellular effects, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its biological effects by specifically and competitively inhibiting the binding of p27 to the Skp2-Cks1 complex.[3][5] This disruption prevents the Skp2-mediated ubiquitination and subsequent degradation of p27.[6][7] The accumulation of p27 leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in cancer cells.[6][8]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Method | Reference |
| 501 Mel | Melanoma | 30 | 16 | Cell Proliferation Assay | [9] |
| MCF-7 | Breast Cancer | 8 | 16 | Cell Proliferation Assay | [9] |
| U266 | Multiple Myeloma | ~10 | 12 | MTT Assay | [6][7] |
| RPMI 8226 | Multiple Myeloma | ~10 | 12 | MTT Assay | [6][7] |
| TAIL7 | T-cell Acute Lymphoblastic Leukemia | 2.4 | 96 | Viability Assay | [8] |
| Primary T-ALL cells | T-cell Acute Lymphoblastic Leukemia | 1.72 | 48 | Viability Assay | [8] |
| H209 | Small Cell Lung Cancer | Not specified | - | Western Blot, Immunostaining | [10] |
| Y79 | Retinoblastoma | Not specified | - | Western Blot, Immunostaining | [10] |
| WERI-Rb1 | Retinoblastoma | Not specified | - | Western Blot, Immunostaining | [10] |
| RB177 | Retinoblastoma | Not specified | - | Western Blot, Immunostaining | [10] |
| DKO mOS | Osteosarcoma | Not specified | 72 | MTT Assay | [11] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | C1 Concentration (µM) | Incubation Time (h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| 501 Mel | Melanoma | 10 | 16 | Increased | Decreased | Not specified | [5] |
| MCF-7 | Breast Cancer | 5 | 16 | Decreased | Not specified | Increased | [5] |
| T47D | Breast Cancer | 5 | 16 | Increased | Decreased | Not specified | [12] |
| U266 | Multiple Myeloma | 25 | 12 | Increased | Decreased | Decreased | [6] |
| RPMI 8226 | Multiple Myeloma | 25 | 12 | Increased | Decreased | Decreased | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., U266, RPMI 8226)
-
RPMI-1640 medium with 10% fetal bovine serum and 1% penicillin/streptomycin
-
This compound (SKPin C1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with various concentrations of C1 (e.g., 0, 5, 10, 25, 50 µM) for the desired incubation period (e.g., 12, 24, 48 hours).[6]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 490 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Skp2 and p27
This protocol is used to determine the protein levels of Skp2 and its substrate p27 in cells treated with this compound.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (anti-Skp2, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA protein assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2, p27, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system.
Immunoprecipitation of Ubiquitinated p27
This protocol is used to assess the effect of this compound on the ubiquitination status of p27.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., IP buffer)
-
Anti-p27 antibody
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
Wash buffer
Procedure:
-
Treat cells with this compound for the desired time. Add a proteasome inhibitor (e.g., 10 µM MG132) for the last 4-6 hours of incubation to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in IP buffer and determine the protein concentration.
-
Incubate 500 µg to 1 mg of total protein with anti-p27 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27.
In Vitro Ubiquitination Assay
This protocol is used to directly assess the inhibitory effect of C1 on the E3 ligase activity of the SCF-Skp2 complex towards p27.
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme (UbcH3/Cdc34), and SCF-Skp2 E3 ligase complex
-
Recombinant p27 substrate
-
Ubiquitin
-
ATP
-
This compound
-
Ubiquitination reaction buffer
-
Laemmli sample buffer
Procedure:
-
Set up the ubiquitination reaction in a total volume of 20-30 µL containing reaction buffer, ATP, E1, E2, ubiquitin, and the SCF-Skp2 complex.
-
Add this compound at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).
-
Pre-incubate the mixture for 15-30 minutes at 30°C.
-
Initiate the reaction by adding the p27 substrate.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by Western blotting using an anti-p27 antibody to visualize the ubiquitination ladder.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the this compound.
Caption: The Skp2 Signaling Pathway.
Caption: Experimental Workflow for Skp2 Inhibitor Evaluation.
Caption: Mechanism of Action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Targeted pharmacologic inhibition of S-phase kinase-associated protein 2 (SKP2) mediated cell cycle regulation in lung and other RB-Related cancers: A brief review of current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Skp2 Inhibitor C1 in p27 Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclin-dependent kinase (CDK) inhibitor p27Kip1 (p27) is a critical regulator of cell cycle progression, primarily by controlling the transition from G1 to S phase.[1] Its levels are tightly controlled, and its degradation is a key step for cell proliferation. The SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, with Skp2 as the substrate recognition component, targets p27 for ubiquitination and subsequent proteasomal degradation.[2][3] Overexpression of Skp2 is a common feature in many human cancers and often correlates with low p27 levels and poor prognosis.[3] This has positioned the Skp2-p27 axis as an attractive target for cancer therapy.[4] This technical guide focuses on a specific small molecule inhibitor, C1 (also known as SKPin C1), which has been identified as a potent and selective inhibitor of Skp2-mediated p27 degradation.[5] We will delve into its mechanism of action, provide quantitative data on its efficacy, detail key experimental protocols for its study, and illustrate the relevant biological pathways and experimental workflows.
Introduction to the Skp2-p27 Axis
The cell division cycle is a fundamental process that is tightly regulated to ensure proper cell growth and division. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their activity is controlled by cyclins and CDK inhibitors (CKIs). p27 is a member of the Cip/Kip family of CKIs and plays a crucial role in preventing uncontrolled cell proliferation by binding to and inhibiting the activity of cyclin E-CDK2 and cyclin A-CDK2 complexes.[1]
The degradation of p27 is a prerequisite for cells to enter the S phase of the cell cycle. This process is initiated by the phosphorylation of p27 on threonine 187 (T187) by cyclin E-CDK2.[6] Phosphorylated p27 is then recognized by the S-phase kinase-associated protein 2 (Skp2), the F-box protein component of the SCF E3 ubiquitin ligase complex.[2] The SCF complex, along with its accessory protein Cks1, then polyubiquitinates p27, marking it for degradation by the 26S proteasome.[7][8] In many cancers, this pathway is dysregulated, with elevated Skp2 levels leading to excessive p27 degradation and, consequently, uncontrolled cell proliferation.[4]
Skp2 Inhibitor C1: Mechanism of Action
This compound is a small molecule identified through in silico screening designed to specifically disrupt the interaction between Skp2 and p27.[3][4] It functions by binding to a pocket at the Skp2-Cks1 interface, thereby competitively inhibiting the binding of phosphorylated p27 to the SCF-Skp2 complex.[9][10] This inhibition of binding prevents the ubiquitination of p27, leading to its accumulation within the cell.[11] The increased levels of p27 then restore its inhibitory function on CDKs, leading to cell cycle arrest, primarily at the G1/S transition, and in some cases, apoptosis.[7][11]
Quantitative Data on C1 Efficacy
The efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) for cell viability.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MUM2B | Uveal Melanoma | 0.86 | [12] |
| OM431 | Uveal Melanoma | 1.83 | [12] |
| SCLC Cell Lines (average) | Small Cell Lung Cancer | 2.78 | [13] |
| U266 | Multiple Myeloma | ~10 | [6][7] |
| RPMI 8226 | Multiple Myeloma | ~10 | [6][7] |
| PIG1 (normal cells) | Normal Pigmented Epithelial | 16.71 | [12] |
Table 1: IC50 values of this compound in various cell lines.
| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Effect on Cell Cycle | Reference(s) |
| 501 Mel | 10 | 16 | Increase in G1 phase, decrease in S phase | [14] |
| MCF-7 | 5 | 16 | Decrease in G1 phase, increase in G2/M phase | [14] |
| U266 | 25 | Not specified | Increase in G0/G1 phase, decrease in S and G2/M phases | [6] |
| RPMI 8226 | 25 | Not specified | Increase in G0/G1 phase, decrease in S and G2/M phases | [6] |
Table 2: Effect of this compound on the cell cycle in different cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in p27 degradation.
In Vitro Ubiquitination Assay
This assay is crucial to demonstrate the direct inhibitory effect of C1 on the ubiquitination of p27 by the SCF-Skp2 complex.
Materials:
-
Recombinant E1 (ubiquitin-activating enzyme)
-
Recombinant E2 (ubiquitin-conjugating enzyme, e.g., UbcH3)
-
Recombinant SCF-Skp2 complex (containing Skp1, Cul1, Roc1, and Skp2)
-
Recombinant Cks1
-
Recombinant p27 (phosphorylated at T187)
-
Ubiquitin
-
Biotinylated Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)
-
This compound
-
DMSO (vehicle control)
-
Anti-p27 antibody
-
Streptavidin-HRP
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Prepare a reaction mixture containing E1, E2, SCF-Skp2, Cks1, ubiquitin, biotinylated ubiquitin, and ATP in ubiquitination buffer.
-
Add either this compound (at desired concentrations) or DMSO to the reaction mixture and pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding phosphorylated p27.
-
Incubate the reaction at 37°C for 60-90 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then probe with an anti-p27 antibody to visualize the p27 protein and its ubiquitinated forms (which will appear as a ladder of higher molecular weight bands).
-
To specifically detect the incorporated biotinylated ubiquitin, probe the membrane with Streptavidin-HRP followed by a chemiluminescent substrate.
Co-Immunoprecipitation (Co-IP) of Skp2 and p27
This experiment is designed to show that C1 disrupts the physical interaction between Skp2 and p27 in a cellular context.
Materials:
-
Cancer cells expressing Skp2 and p27
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Skp2 antibody for immunoprecipitation
-
Protein A/G agarose or magnetic beads
-
Anti-p27 antibody for Western blotting
-
Anti-Skp2 antibody for Western blotting
-
SDS-PAGE gels and Western blot reagents
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound or DMSO for the desired time (e.g., 4-16 hours).
-
Wash the cells with ice-cold PBS and lyse them in cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-Skp2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using anti-p27 and anti-Skp2 antibodies. A decrease in the amount of p27 co-immunoprecipitated with Skp2 in the C1-treated sample compared to the control indicates disruption of their interaction.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to quantify the effect of C1 on cell cycle distribution.
Materials:
-
Cancer cells
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified period (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental procedures described in this guide.
Caption: The Skp2-p27 signaling pathway and the inhibitory action of C1.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Experimental workflow for cell cycle analysis.
Conclusion
The this compound represents a promising therapeutic agent for cancers characterized by Skp2 overexpression and p27 downregulation. Its mechanism of action, which involves the direct inhibition of the Skp2-p27 interaction, leads to the stabilization of p27, subsequent cell cycle arrest, and apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the Skp2-p27 axis. Further investigation into the in vivo efficacy and safety profile of C1 and its analogues is warranted to translate these preclinical findings into clinical applications.
References
- 1. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 2. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
Skp2 Inhibitor C1: A Technical Guide to its Mechanism and Impact on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1. Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle regulation by targeting various cell cycle regulatory proteins for degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1. Overexpression of Skp2 is a hallmark of many human cancers and is often associated with poor prognosis. The small molecule inhibitor C1 has been identified as a specific inhibitor of Skp2-mediated p27 degradation, leading to cell cycle arrest and apoptosis in cancer cells. This document details the mechanism of action of C1, its effects on cell cycle progression, and provides comprehensive experimental protocols for its study.
Introduction to Skp2 and its Role in the Cell Cycle
S-phase kinase-associated protein 2 (Skp2) is an F-box protein that serves as the substrate recognition component of the SCFSkp2 E3 ubiquitin ligase complex.[1][2][3] The primary function of this complex is to catalyze the ubiquitination of specific protein substrates, marking them for proteasomal degradation.[1] A crucial substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[4][5][6] The degradation of p27 is essential for the transition of cells from the G1 to the S phase of the cell cycle.[5][7]
The process is tightly regulated; phosphorylation of p27 at the Threonine-187 residue is a prerequisite for its recognition by Skp2.[4][6] Following recognition, Skp2 mediates the K48-linked polyubiquitination of p27, leading to its degradation by the proteasome.[4] This degradation allows for the activation of cyclin E-Cdk2 complexes, which are necessary for entry into the S phase.[5] Dysregulation of this pathway, particularly the overexpression of Skp2, leads to excessive degradation of p27, uncontrolled cell proliferation, and tumorigenesis.[1][8][9]
Skp2 Inhibitor C1: Mechanism of Action
This compound (also known as SKPin C1) is a specific and selective small-molecule inhibitor that disrupts the interaction between Skp2 and p27.[10][11] By targeting the Skp2-p27 binding interface, C1 prevents the Skp2-mediated ubiquitination and subsequent degradation of p27.[10][11][12] This inhibitory action is not believed to disrupt the formation of the larger SCF complex itself.[13] The accumulation of p27 protein that results from C1 treatment leads to the inhibition of cyclin-dependent kinases (CDKs), which in turn slows cell cycle progression and can trigger apoptosis.[12][14][15]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference |
| U266 | Multiple Myeloma | Viability | Significantly decreased | 10 µM for 12 hours | [14] |
| RPMI 8226 | Multiple Myeloma | Viability | Significantly decreased | 10 µM for 12 hours | [14] |
| THP-1 | Acute Myeloid Leukemia | Viability | Decreased | 50 µM for 12 hours | [14] |
| BGC 823 | Gastric Cancer | Protein Levels | Increased p27kip1 | 1, 5, 10 µM for 48 hours | [14] |
| MUM2B | Uveal Melanoma | IC50 | 0.86 µM | 4 days | [16] |
| OM431 | Uveal Melanoma | IC50 | 1.83 µM | 4 days | [16] |
| Normal cells | - | IC50 | 16.71 µM | 4 days | [16] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |
| U266 | Multiple Myeloma | 25 µM C1 | Increased | Decreased | Decreased | [14] |
| RPMI 8226 | Multiple Myeloma | 25 µM C1 | Increased | Decreased | Decreased | [14] |
| 501 Mel | Metastatic Melanoma | 10 µM C1 for 16 hours | Increased | Decreased | - | |
| T47D | Breast Cancer | 5 µM C1 for 16 hours | Increased | Decreased | - | |
| MCF-7 | Breast Cancer | 5 µM C1 for 16 hours | Decreased | - | Increased | [13] |
| MUM2B | Uveal Melanoma | Increasing C1 conc. | Increased | - | Decreased | [16] |
| OM431 | Uveal Melanoma | Increasing C1 conc. | Increased | - | Decreased | [16] |
Experimental Protocols
Western Blotting for Skp2 and p27
This protocol is for detecting the protein levels of Skp2 and p27 in cells treated with this compound.
-
Cell Lysis:
-
Plate and treat cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2 and p27 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or α-tubulin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide (PI) staining.[17][18][19]
-
Cell Preparation:
-
Seed and treat cells with this compound as required.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with PBS.
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[18]
-
Incubate in the dark for at least 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Immunoprecipitation for p27 Ubiquitination
This protocol is designed to assess the level of p27 ubiquitination in response to treatment with this compound.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a suitable lysis buffer (e.g., Nonidet P-40 buffer) containing protease and deubiquitinase inhibitors.[20]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-p27 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect the polyubiquitinated forms of p27.
-
The input lysates should also be run as a control.
-
Visualizing Key Pathways and Workflows
The following diagrams illustrate the core signaling pathway, the experimental workflow for evaluating C1's effects, and the logical relationship between Skp2 inhibition and cell cycle arrest.
Caption: The Skp2-p27 signaling pathway and the inhibitory action of C1.
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Logical cascade of events following Skp2 inhibition by C1.
Conclusion
This compound represents a promising therapeutic agent for cancers characterized by Skp2 overexpression. Its specific mechanism of action, which leads to the stabilization of the tumor suppressor p27, results in potent anti-proliferative and pro-apoptotic effects. This technical guide provides a foundational understanding of C1's role in modulating cell cycle progression and offers detailed protocols for its further investigation in a research setting. The continued study of Skp2 inhibitors like C1 is crucial for the development of novel and effective cancer therapies.
References
- 1. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel roles of Skp2 E3 ligase in cellular senescence, cancer progression, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p27(Kip1) ubiquitination and degradation is regulated by the SCF(Skp2) complex through phosphorylated Thr187 in p27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Skp2-dependent degradation of p27kip1 is essential for cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. SKP2 E3 ligase in urological malignancies: a critical regulator of the cell cycle and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 12. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. This compound - Ace Therapeutics [acetherapeutics.com]
- 16. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
The Therapeutic Potential of Skp2 Inhibitor C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, a key regulator of cell cycle progression and protein degradation. Overexpression of Skp2 is a common feature in a wide range of human cancers and is often associated with poor prognosis and therapeutic resistance. Skp2's primary oncogenic role is mediated through the ubiquitination and subsequent proteasomal degradation of tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27). The inverse correlation between Skp2 and p27 levels in tumors has established the Skp2-p27 axis as a promising target for anticancer drug development. C1, a small molecule inhibitor of Skp2, has emerged as a promising therapeutic agent. This technical guide provides an in-depth overview of the therapeutic potential of C1, including its mechanism of action, preclinical efficacy in various cancer models, and detailed protocols for key experimental assays.
Introduction: The Skp2-p27 Axis in Cancer
The cell cycle is a tightly regulated process that ensures the fidelity of cell division. Cyclin-dependent kinases (CDKs) are the master regulators of the cell cycle, and their activity is controlled by cyclins and CDK inhibitors (CKIs). p27 is a potent CKI that primarily controls the G1 to S phase transition by binding to and inhibiting Cyclin E-CDK2 complexes.[1] The timely degradation of p27 is essential for cells to enter the S phase and commence DNA replication.
Skp2, as the substrate recognition subunit of the SCFSkp2 E3 ligase, specifically targets phosphorylated p27 for ubiquitination and proteasomal degradation.[2] In many cancers, Skp2 is overexpressed, leading to excessive degradation of p27. This loss of p27 function removes the brake on CDK2 activity, resulting in uncontrolled cell proliferation.[3] The oncogenic role of Skp2 extends beyond p27, as it also targets other tumor suppressors and cell cycle regulators for degradation. Therefore, inhibiting Skp2 function presents a rational and targeted approach for cancer therapy.
Skp2 Inhibitor C1: Mechanism of Action
C1 is a cell-permeable small molecule identified through in silico screening that specifically disrupts the interaction between Skp2 and p27.[4][5] It binds to the substrate-binding pocket of Skp2, preventing the recruitment of p27 to the SCF complex.[6] This inhibition is highly specific, as C1 does not significantly affect the overall activity of the proteasome or the interaction of Skp2 with other components of the SCF complex.[1] By blocking p27 ubiquitination, C1 treatment leads to the accumulation of p27, which in turn inhibits Cyclin E-CDK2 activity, causing cell cycle arrest at the G1/S checkpoint and inducing apoptosis in cancer cells.[7][8]
Caption: Mechanism of this compound.
Preclinical Efficacy of C1
The anti-tumor activity of C1 has been demonstrated in a variety of preclinical cancer models, both in vitro and in vivo.
In Vitro Studies
C1 has been shown to inhibit the proliferation and induce apoptosis in a wide range of cancer cell lines, including those from multiple myeloma, uveal melanoma, breast cancer, and lung cancer.[1][4][8]
Table 1: In Vitro Efficacy of this compound on Cell Viability
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| U266 | Multiple Myeloma | ~10 | 48 | [8] |
| RPMI 8226 | Multiple Myeloma | ~10 | 48 | [8] |
| 501 Mel | Melanoma | 30 | 16 | [1] |
| MCF-7 | Breast Cancer | 8 | 16 | [1] |
| DKO | Osteosarcoma | Dose-dependent inhibition | 72 | [2] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | C1 Conc. (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| U266 | Multiple Myeloma | 25 | Increased | Decreased | Decreased | [9] |
| RPMI 8226 | Multiple Myeloma | 25 | Increased | Decreased | Decreased | [9] |
| MUM2B | Uveal Melanoma | 5-10 | Increased | Not specified | Decreased | [1] |
| OM431 | Uveal Melanoma | 5-10 | Increased | Not specified | Decreased | [1] |
| 501 Mel | Melanoma | 10 | Increased | Decreased | Not specified | [10] |
Table 3: Effect of this compound on Protein Expression
| Cell Line | Cancer Type | C1 Conc. (µM) | Protein | Change in Expression | Citation |
| U266 | Multiple Myeloma | 25 | p27 | Increased | [9] |
| RPMI 8226 | Multiple Myeloma | 25 | p27 | Increased | [9] |
| U266 | Multiple Myeloma | 25 | Cleaved Caspase-3 | Increased | [3] |
| RPMI 8226 | Multiple Myeloma | 25 | Cleaved Caspase-3 | Increased | [3] |
| DKO | Osteosarcoma | Dose-dependent | p27 | Increased | [2] |
| DKO | Osteosarcoma | Dose-dependent | p21 | Increased | [2] |
| DKO | Osteosarcoma | Dose-dependent | Cleaved Caspase-3 | Increased | [11] |
In Vivo Studies
The therapeutic potential of C1 has also been validated in animal models. In a xenograft model of uveal melanoma, treatment with C1 significantly suppressed tumor growth.[1] Similarly, in an osteosarcoma xenograft model, C1 administration led to reduced tumor volume.[11] These studies demonstrate that C1 is well-tolerated and exhibits potent anti-tumor activity in vivo.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the therapeutic potential of this compound.
Caption: Experimental workflow for C1 evaluation.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of C1 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of C1 in complete culture medium. Add 100 µL of the C1 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the effect of C1 on cell cycle distribution.
Materials:
-
Cancer cells treated with C1
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells by trypsinization.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
This protocol is for detecting the levels of p27, Skp2, and apoptosis markers like cleaved caspase-3.
Materials:
-
Cancer cells treated with C1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p27, anti-Skp2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Immunoprecipitation for p27 Ubiquitination
This protocol is to determine if C1 inhibits the ubiquitination of p27.
Materials:
-
Cancer cells treated with C1 and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., Triton-based buffer with protease inhibitors and deubiquitinase inhibitors like NEM)
-
Anti-p27 antibody
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody
-
Wash buffer
-
Elution buffer
Procedure:
-
Treat cells with C1 for the desired time, followed by treatment with a proteasome inhibitor for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells and pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an anti-p27 antibody overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated p27.
Signaling Pathways and Logical Relationships
Caption: Skp2-p27 signaling pathway in cancer.
Conclusion and Future Directions
The this compound represents a promising targeted therapy for a variety of cancers characterized by Skp2 overexpression and p27 downregulation. Its specific mechanism of action, leading to the restoration of p27 function and subsequent cell cycle arrest and apoptosis, has been well-documented in preclinical studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further investigating the therapeutic potential of C1 and other Skp2 inhibitors.
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to C1 therapy. Additionally, combination studies with other anticancer agents, such as chemotherapy or other targeted therapies, may enhance the efficacy of C1 and overcome potential resistance mechanisms. The continued development and clinical translation of Skp2 inhibitors like C1 hold great promise for improving the outcomes of cancer patients.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Skp2 Inhibitor C1 on Ubiquitination Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1 (also known as SKPin C1). It details its mechanism of action, its impact on ubiquitination pathways, and its effects on cell cycle regulation and apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Core Concepts: The SCF-Skp2 E3 Ubiquitin Ligase Complex
The Skp2 protein is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2][3][4] This complex plays a pivotal role in the ubiquitin-proteasome system, which is responsible for the targeted degradation of proteins, thereby regulating numerous cellular processes.[5][6] Skp2 functions as the substrate recognition subunit, binding to specific target proteins and marking them for ubiquitination.[1][2] Once polyubiquitinated, these substrates are recognized and degraded by the 26S proteasome.[1][2]
Key substrates of the SCF-Skp2 complex include several tumor suppressor proteins and cell cycle inhibitors, most notably p27Kip1 (p27).[1][2][3][7] Overexpression of Skp2 is a common feature in many human cancers and is often associated with aggressive tumor growth and poor prognosis, making it an attractive target for cancer therapy.[5][7]
Skp2 Inhibitor C1: Mechanism of Action
This compound is a small molecule that specifically and selectively disrupts the interaction between Skp2 and its substrate, p27.[7][8] By targeting the Skp2-p27 binding interface, C1 prevents the recruitment of p27 to the SCF-Skp2 complex.[7] This inhibition of binding directly blocks the Skp2-mediated ubiquitination of p27, leading to the accumulation of p27 protein within the cell.[3][7][9]
The elevated levels of p27, a potent cyclin-dependent kinase (CDK) inhibitor, result in cell cycle arrest, primarily at the G1/S transition.[3][7] This halt in cell cycle progression ultimately inhibits cell proliferation and can induce apoptosis (programmed cell death).[7][9][10]
Mechanism of this compound Action.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines.
Table 1: Effects of this compound on Cell Viability
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Viability |
| U266 | Multiple Myeloma | 10 | 12 | Significantly decreased |
| RPMI 8226 | Multiple Myeloma | 10 | 12 | Significantly decreased |
| THP-1 | Leukemia | 50 | 12 | Decreased |
| 501 Mel | Metastatic Melanoma | 10 | 16 | Decreased |
| PC-3-TxR | Prostate Cancer | Not specified | Not specified | Accumulation of p27 observed |
| DU145-TxR | Prostate Cancer | Not specified | Not specified | Accumulation of p27 observed |
| BGC 823 | Gastric Cancer | 1, 5, 10 | 48 | Dose-dependent decrease |
Data compiled from multiple sources.[8][9][10]
Table 2: Effects of this compound on Cell Cycle Progression
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Cell Cycle |
| U266 | Multiple Myeloma | 25 | Not specified | Increased percentage of cells in G0/G1 phase, decreased in S and G2/M phases.[10] |
| RPMI 8226 | Multiple Myeloma | 25 | Not specified | Increased percentage of cells in G0/G1 phase, decreased in S and G2/M phases.[10] |
| 501 Mel | Melanoma | 10 | 16 | Significant shift of cells from S phase into G1 phase.[11] |
| MCF-7 | Breast Cancer | 10 | Not specified | Decreased percentage of cells in G1, increased in G2/M population.[8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., U266, RPMI 8226) in a 96-well plate at a density of 1 x 104 cells/well and culture overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50 µM) or vehicle control (DMSO) for the desired time period (e.g., 12, 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for Protein Expression
-
Cell Lysis: Treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2, p27, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation for Ubiquitination Assay
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a modified RIPA buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against p27 overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin to detect ubiquitinated p27.
Immunoprecipitation Workflow for Ubiquitination.
Impact on Ubiquitination Pathways and Beyond
The primary and most well-documented effect of this compound is the stabilization of p27.[3][7][9] However, given that Skp2 has a broad range of substrates, C1 may have more extensive effects on cellular ubiquitination pathways. Other known substrates of Skp2 include p21, p57, FOXO1, and c-Myc.[1] While the direct impact of C1 on the ubiquitination of these other substrates is less characterized, it is plausible that C1 could also lead to their accumulation, further contributing to its anti-cancer effects.
The inhibition of Skp2-mediated ubiquitination by C1 triggers a cascade of downstream events:
References
- 1. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 3. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 in the ubiquitin-proteasome system: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skp2: A critical molecule for ubiquitination and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 8. selleckchem.com [selleckchem.com]
- 9. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Early-Stage Research on Skp2 Inhibitor C1 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the preclinical research on C1 (also known as SKPin C1), a small-molecule inhibitor of S-phase kinase-associated protein 2 (Skp2). Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex and is frequently overexpressed in various human cancers, where it functions as an oncogene. Its primary oncogenic role involves targeting tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27), for ubiquitination and subsequent proteasomal degradation. The degradation of p27 allows cancer cells to bypass a key checkpoint in the cell cycle, promoting uncontrolled proliferation.
C1 was identified through in-silico virtual screening and specifically targets the binding pocket on Skp2 where p27 docks.[1] By competitively inhibiting the Skp2-p27 interaction, C1 prevents the ubiquitination of p27, leading to its accumulation.[1][2] This restoration of p27 levels induces cell cycle arrest, primarily at the G1/S checkpoint, and can trigger apoptosis in cancer cells, making Skp2 an attractive target for cancer therapy.[1][3]
Mechanism of Action: The Skp2-p27 Axis and C1 Intervention
The Skp2 E3 ligase complex is a key regulator of the G1/S phase transition. Its substrate, p27, binds to and inhibits cyclin-CDK complexes, thereby halting cell cycle progression. In many cancers, Skp2 is overexpressed, leading to diminished p27 levels and unchecked cell proliferation. C1 intervenes by directly blocking the protein-protein interaction between Skp2 and p27.
Caption: Skp2-p27 signaling pathway and the inhibitory action of C1.
Quantitative Data Presentation
The following tables summarize the quantitative data from preclinical studies of C1 across various cancer models.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Concentration / IC50 | Key Effects | Citation(s) |
| Multiple Myeloma | U266, RPMI 8226 | 10 µM | Significantly inhibited cell viability and proliferation; induced G1 arrest and apoptosis. | [4] |
| Normal B Lymphocytes | 50 µM | Marginally decreased viability, suggesting cancer cell specificity. | [4] | |
| Melanoma | 501 Mel, SK-MEL-147, SK-MEL-173 | 10 µM | Decreased cell viability; induced G1 phase block. | [2][5] |
| Lung Cancer (NSCLC) | H460 | 33 µM (IC50) | Moderate inhibitory effect. | [1] |
| Lung Cancer (SCLC) | H69, RP-Lung, RP-LvMet | More potent than in NSCLC | Inhibited proliferation; particularly effective in RB1-deficient models. | [1][6] |
| Gastric Cancer | BGC-823, MKN-45 | 1 - 10 µM | Dose- and time-dependent inhibition of cell survival. | [7] |
| Breast Cancer | MCF-7 | 5 - 10 µM | Increased G2/M population (in contrast to G1 arrest in other models). | [2][5] |
| Uveal Melanoma | MUM2B | Not specified | Inhibited cell growth and colony formation. | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| Uveal Melanoma | Nude Mouse Xenograft | 20 mg/kg, intraperitoneal injection | Significantly reduced tumor size and weight compared to control. | [3] |
| Small Cell Lung Cancer | Mouse and PDX Models | Not specified | Demonstrated in vivo antitumor activity. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments cited in the research on C1.
Cell Viability and Proliferation Assay (MTT-based)
This protocol is used to assess the effect of C1 on the metabolic activity and proliferation of cancer cells.
Caption: Workflow for a typical MTT-based cell viability assay.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., U266, RPMI 8226) are cultured in appropriate media, such as RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[8]
-
Treatment: Cells are seeded in 96-well plates. After allowing them to adhere, they are treated with various concentrations of C1 (e.g., 0, 5, 10, 25, 50 µM) for a specified duration (e.g., 48 hours).[8] A vehicle control (DMSO) is run in parallel.
-
MTT Assay: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Quantification: The formazan crystals are dissolved using a solubilizing agent, and the absorbance is measured on a microplate reader. The results are used to determine the dose-dependent effect of C1 on cell viability.[8][7]
Cell Cycle Analysis via Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with C1.
Methodology:
-
Cell Treatment: Cancer cells (e.g., U266, MUM2B) are treated with C1 (e.g., 25 µM) or a vehicle control for a set time period (e.g., 48 hours).[8][3]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating agent, such as Propidium Iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase is indicative of a G1 cell cycle arrest.[8][3]
Western Blot and Immunoprecipitation
These techniques are used to assess protein levels and protein-protein interactions, respectively. They are essential for confirming C1's mechanism of action.
Caption: Workflows for Western Blot and Immunoprecipitation experiments.
Methodology (Western Blot):
-
Protein Extraction: Cells treated with C1 are lysed, and total protein is quantified.
-
Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is probed with primary antibodies specific to target proteins (e.g., Skp2, p27, cleaved caspase-3) followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) system. An increase in p27 and cleaved caspase-3 levels is expected after C1 treatment.[8][3]
Methodology (Immunoprecipitation for Ubiquitination):
-
Lysis and IP: Lysates from C1-treated cells are incubated with an antibody against p27, which is coupled to protein A/G beads. This captures p27 and any proteins bound to it (including ubiquitin chains).
-
Analysis: The captured protein complexes are eluted and analyzed via Western Blot, using an antibody that detects ubiquitin. A decrease in the ubiquitinated-p27 signal in C1-treated cells confirms that the inhibitor blocks Skp2-mediated ubiquitination.[8][3]
In Vivo Xenograft Study
This protocol evaluates the anti-tumor efficacy of C1 in a living organism.
Methodology:
-
Cell Implantation: Human cancer cells (e.g., uveal melanoma cells) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[3]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives C1 (e.g., 20 mg/kg) via a systemic route like intraperitoneal injection, while the control group receives a vehicle solution.[3]
-
Monitoring and Endpoint: Tumor volume and mouse body weight are monitored regularly. At the end of the study (e.g., after 4 weeks), mice are euthanized, and tumors are excised, weighed, and prepared for histological analysis.[3][9] A significant reduction in tumor weight and volume in the C1-treated group indicates in vivo efficacy.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Unveiling the Molecular Handshake: A Technical Guide to the Binding Interface of Skp2 Inhibitor C1
For Immediate Release
A Deep Dive into the Inhibition of a Key Oncogenic Protein
This technical guide provides a comprehensive overview of the binding interface and mechanism of action of C1, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably p27Kip1, for proteasomal degradation. The overexpression of Skp2 is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Executive Summary
Skp2 inhibitor C1 was identified through in-silico virtual ligand screening, designed to specifically disrupt the protein-protein interaction between Skp2 and its substrate, p27. By binding to a pocket on the Skp2 surface that is crucial for p27 recognition, C1 effectively blocks the ubiquitination and subsequent degradation of p27. This leads to the accumulation of p27, which in turn induces cell cycle arrest, primarily at the G1/S transition, and triggers apoptosis in various cancer cell lines. This guide will detail the available data on C1's binding characteristics, the experimental methodologies used to elucidate its function, and the signaling pathways it modulates.
Quantitative Data on C1 Activity
While direct binding affinity values such as K_d_ or K_i_ for the interaction between C1 and Skp2 are not extensively reported in publicly available literature, the biological activity of C1 has been quantified through the determination of its half-maximal inhibitory concentration (IC_50_) in various cancer cell lines. These values, which represent the concentration of C1 required to inhibit cell proliferation or viability by 50%, serve as a functional readout of its efficacy.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 501 Mel | Melanoma | ~30 | [1] |
| H69 | Small Cell Lung Cancer | Not specified, but effective | [2] |
| MCF-7 | Breast Cancer | ~8 | [1] |
| RPMI 8226 | Multiple Myeloma | <10 | [3] |
| U266 | Multiple Myeloma | <10 | [3] |
Table 1: Cellular IC50 Values of this compound. This table summarizes the reported half-maximal inhibitory concentrations of C1 in different cancer cell lines. These values reflect the compound's ability to inhibit cell proliferation/viability.
The Skp2 Signaling Pathway and the Impact of C1
Skp2 is a central regulator of the cell cycle. Its activity is tightly controlled by upstream signaling pathways, and it, in turn, governs the levels of key cell cycle inhibitors. The primary mechanism of C1 is the direct inhibition of the Skp2-p27 interaction.
References
- 1. Bi-partite binding of the N-terminus of Skp2 to cyclin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Studies on the Biological Activity of Skp2 Inhibitor C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational biological activities of C1, a small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle regulation, proliferation, and survival. Its overexpression is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex pathways and workflows to support ongoing research and drug development efforts.
Core Mechanism of Action
Skp2 inhibitor C1 (also known as SKPin C1) was identified through in silico virtual ligand screening designed to target the substrate-binding pocket of Skp2.[1][2] Its primary mechanism of action is the specific and selective inhibition of the interaction between Skp2 and its key substrate, the cyclin-dependent kinase inhibitor p27Kip1 (p27).[1][2][3]
Under normal physiological conditions, the SCF-Skp2 complex ubiquitinates p27, targeting it for proteasomal degradation.[4] This degradation allows for the activation of cyclin E-CDK2 complexes, which in turn promotes the transition from the G1 to the S phase of the cell cycle.[5] By physically blocking the binding of p27 to Skp2, C1 prevents this ubiquitination and subsequent degradation.[1][2][5][6] The resulting accumulation of p27 protein leads to the inhibition of cyclin E-CDK2 activity, causing cell cycle arrest at the G1 phase, suppression of cell proliferation, and induction of apoptosis in various cancer cell lines.[1][2][6][7][8]
Skp2-p27 Signaling Pathway and C1 Intervention
The following diagram illustrates the canonical Skp2-p27 signaling pathway and the point of intervention by this compound.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
Methodological & Application
Application Notes: In Vitro Profiling of Skp2 Inhibitor C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions as the substrate recognition subunit, targeting various tumor suppressor proteins for ubiquitination and subsequent proteasomal degradation. One of the most well-characterized substrates of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). Overexpression of Skp2 is a common feature in many human cancers and often correlates with low levels of p27 and poor prognosis.[1][2] This makes Skp2 an attractive therapeutic target for cancer treatment.
Skp2 inhibitor C1 (also known as SKPin C1) is a small molecule compound identified through in silico screening designed to specifically disrupt the interaction between Skp2 and p27.[3][4] By blocking this protein-protein interface, C1 prevents the Skp2-mediated ubiquitination of p27, leading to its accumulation.[5] The subsequent increase in p27 levels restores its inhibitory function on cyclin-dependent kinases, resulting in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in cancer cells.[1][3][6] These application notes provide detailed protocols for the in vitro characterization of this compound.
Skp2 Signaling Pathway and Mechanism of C1 Inhibition
The diagram below illustrates the canonical SCF-Skp2 pathway leading to p27 degradation and how this compound intervenes. In normal cell cycle progression, p27 is phosphorylated, allowing it to be recognized by the Skp2-Cks1 complex. Skp2, as part of the SCF E3 ligase, then polyubiquitinates p27, marking it for degradation by the proteasome. This degradation allows cells to transition from G1 to S phase. C1 specifically binds to the p27 binding pocket on Skp2, preventing substrate recognition and thereby stabilizing p27 levels.[3][4]
Caption: The SCF-Skp2 E3 ligase pathway and the inhibitory action of C1.
Data Presentation: In Vitro Activity of this compound
The following table summarizes the reported in vitro effects of this compound across various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint / Concentration | Observed Effect | Reference |
| U266 & RPMI 8226 | Multiple Myeloma | Cell Viability (MTT) | 10-50 µM (12h) | Significant decrease in viability starting at 10 µM. | [5][6] |
| U266 & RPMI 8226 | Multiple Myeloma | Cell Cycle Analysis | 25 µM | Increased percentage of cells in G0/G1 phase. | [6] |
| U266 & RPMI 8226 | Multiple Myeloma | Western Blot | 25 µM | Increased p27 protein levels. | [5][6] |
| U266 & RPMI 8226 | Multiple Myeloma | Apoptosis Assay | 25 µM | Increased cleaved caspase-3 levels, indicating apoptosis induction. | [5] |
| 501 Mel | Metastatic Melanoma | Cycloheximide Chase | 10 µM (16h) | Increased p27 protein half-life. | [4][7] |
| MCF-7 | Breast Cancer | Cell Cycle Analysis | 10 µM (16h) | Decreased percentage of cells in G1, increased in G2/M. | [2][7] |
| T47D | Breast Cancer | Cell Cycle Analysis | 5 µM (16h) | Increased percentage of cells in G1 phase. | [2] |
| DKO Cells | Osteosarcoma | Cell Proliferation (MTT) | 2 µM | 45.9% reduction in cell proliferation. | [8] |
| Human SCLC Cells | Small-Cell Lung Cancer | Cell Viability (CTG) | IC50 ~1-5 µM (72h) | Dose-dependent growth inhibition. | [9] |
| MM1.S | Multiple Myeloma | Ubiquitination Assay | 10-25 µM | Reduction of p27 ubiquitination by 8% (10µM) to 51% (25µM). | [2] |
Experimental Protocols
In Vitro Ubiquitination Assay
This assay directly assesses the ability of C1 to inhibit the E3 ligase activity of the SCF-Skp2 complex towards its substrate, p27.
Caption: Workflow for the in vitro ubiquitination assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare the ubiquitination reaction mixture. A typical reaction may contain:
-
Ubiquitin Activating Enzyme (E1)
-
Ubiquitin-Conjugating Enzyme (E2, e.g., UbcH3 or UbcH5)
-
Recombinant SCF-Skp2/Cks1 complex
-
Recombinant phosphorylated p27 substrate
-
Ubiquitin
-
ATP regeneration system (creatine kinase, creatine phosphate)
-
Ubiquitination buffer (e.g., 40 mM Tris-HCl, 5 mM MgCl₂, 1 mM DTT)
-
-
Inhibitor Addition: Add this compound (e.g., at a final concentration of 10-50 µM, dissolved in DMSO) or an equivalent volume of DMSO (vehicle control) to the reaction tubes.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 30°C or 37°C for 60-90 minutes.
-
Termination: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Perform a Western blot using an anti-p27 antibody.
-
Data Interpretation: In the control lane, a high-molecular-weight smear or ladder above the p27 band indicates polyubiquitination. A reduction in this smear in the C1-treated lane demonstrates inhibition of Skp2 E3 ligase activity.[4][5][10]
Co-Immunoprecipitation (Co-IP) Assay for Skp2-p27 Interaction
This assay determines if C1 can disrupt the physical binding between Skp2 and p27 within a cellular context or with purified proteins.
Caption: Workflow for the co-immunoprecipitation assay.
Methodology:
-
Cell Treatment: Culture cells (e.g., 293T cells overexpressing tagged Skp2 and p27, or a cancer cell line like RPMI 8226) and treat with this compound (e.g., 10-50 µM) or DMSO for a specified period (e.g., 4-16 hours).[4]
-
Cell Lysis: Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysate with an anti-Skp2 antibody (or an antibody against the tag if using overexpressed proteins) overnight at 4°C to form immune complexes.
-
-
Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the immunoprecipitated samples by Western blotting. Probe one membrane for p27 and another for Skp2 (as a loading control for the IP).
-
Data Interpretation: A reduced amount of p27 detected in the C1-treated Skp2 immunoprecipitate compared to the DMSO control indicates that the inhibitor disrupts the Skp2-p27 interaction.[4][9]
Cell Viability / Proliferation Assay
This assay measures the effect of C1 on the overall growth and survival of cancer cells.
References
- 1. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Inhibition of the E3 Ligase SCFSkp2/Cks1 Has Antitumor Activity in RB1-Deficient Human and Mouse Small-Cell Lung Cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 10. Targeting the p27 E3 ligase SCFSkp2 results in p27- and Skp2-mediated cell-cycle arrest and activation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Skp2 Inhibitor C1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the S-phase kinase-associated protein 2 (Skp2) inhibitor C1 in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for key assays, and summarizes effective concentrations and IC50 values across various cancer cell lines.
Introduction and Mechanism of Action
Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets various cell cycle regulatory proteins for proteasomal degradation.[1] A primary substrate of the Skp2-SCF complex is the cyclin-dependent kinase inhibitor p27Kip1 (p27).[1] Overexpression of Skp2 is observed in numerous human cancers and is often associated with a poor prognosis due to the subsequent degradation of p27, leading to uncontrolled cell proliferation.[2][3]
Skp2 inhibitor C1 is a small molecule that specifically disrupts the interaction between Skp2 and p27.[4][5][6] This inhibition prevents the ubiquitination and degradation of p27, leading to its accumulation in the cell.[7] Elevated levels of p27 restore the inhibition of cyclin-dependent kinases (CDKs), which in turn leads to cell cycle arrest, primarily at the G1/S transition, and the subsequent induction of apoptosis.[5][8]
Signaling Pathway of Skp2 and the Action of Inhibitor C1
Caption: Skp2 pathway and C1 inhibition mechanism.
Quantitative Data Summary
The efficacy of this compound varies across different cell lines. The following tables summarize reported IC50 values and effective concentrations.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| SCLC Cell Lines (Average) | Small-Cell Lung Cancer | 2.78 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | 33 | Not Specified |
| H69 | Small-Cell Lung Cancer | < 10 | 96 hours |
| H196 | Small-Cell Lung Cancer | < 10 | 96 hours |
| Primary Mouse SCLC | Small-Cell Lung Cancer | < 10 | Not Specified |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line(s) | Cancer Type | Concentration (µM) | Duration | Observed Effects |
| U266, RPMI 8226 | Multiple Myeloma | 10 - 50 | 12 - 48 hours | Decreased viability, G1 arrest, apoptosis.[7][11][12] |
| THP-1 | Leukemia | 50 | 12 hours | Decreased viability.[11] |
| 501 Mel | Melanoma | 10 | 16 hours | p27 induction, G1 arrest.[3][13] |
| MCF-7 | Breast Cancer | 5 | 16 hours | G2/M arrest.[3][14] |
| T47D | Breast Cancer | 5 | 16 hours | p27 induction, G1 arrest.[14][15] |
| PC-3-TxR, DU145-TxR | Prostate Cancer | Not Specified | Not Specified | p27 accumulation.[11] |
| BGC 823 | Gastric Cancer | 1, 5, 10 | 48 hours | Increased p27 expression.[11] |
| Y79, WERI, RB177, H209 | Retinoblastoma, SCLC | Not Specified | Not Specified | p27 accumulation, growth arrest.[16] |
| TAIL7 | T-cell Acute Lymphoblastic Leukemia | 2.5 | 48 hours | S-phase reduction, apoptosis.[17] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound.
Cell Viability and Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[7]
Workflow for MTT Assay
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. corefacilities.iss.it [corefacilities.iss.it]
- 3. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. glpbio.com [glpbio.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Targeted pharmacologic inhibition of S-phase kinase-associated protein 2 (SKP2) mediated cell cycle regulation in lung and other RB-Related cancers: A brief review of current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Skp2 Inhibitor C1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition unit, targeting various tumor suppressor proteins, most notably the cyclin-dependent kinase inhibitor p27Kip1 (p27), for ubiquitination and subsequent proteasomal degradation.[1][2] Overexpression of Skp2 is a common feature in numerous human cancers and is often correlated with poor prognosis, making it an attractive target for cancer therapy.[2][3] Skp2 inhibitor C1 (also known as SKPin C1) is a small molecule designed to specifically block the interaction between Skp2 and p27, thereby preventing p27 degradation, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] These application notes provide a summary of the dosage and administration of this compound in various animal models and offer detailed protocols for its use in preclinical research.
Data Presentation: In Vivo Dosage and Administration of this compound
The following table summarizes the reported dosages and administration routes for this compound in different cancer xenograft models. This information is crucial for designing new in vivo studies.
| Cancer Type | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Findings |
| Osteosarcoma | DKO (Rb1/Trp53 knockout) xenograft mice | 40 mg/kg/day | Subcutaneous (s.c.) | Daily | Significantly smaller tumor volumes compared to control. Increased p27 levels and apoptosis in tumor tissues. No significant change in body weight. |
| Small-Cell Lung Cancer (SCLC) | Human H69 SCLC cell xenograft mice | 40 mg/kg/day | Intraperitoneal (i.p.) | Daily | Significant inhibition of tumor growth compared to control. No significant change in body weight. |
| Uveal Melanoma | Nude mouse-based xenograft model | Not specified in abstract | Not specified in abstract | Not specified in abstract | Inhibition of tumor growth in vivo.[2][5][6] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Xenograft model | Not specified for C1 in vivo (another Skp2 inhibitor, C25, was used) | Not specified for C1 in vivo | Not specified for C1 in vivo | C1 was effective in inhibiting T-ALL cell proliferation in vitro.[1] |
Signaling Pathway
The primary mechanism of action of this compound is the disruption of the Skp2-p27 signaling axis. Under normal conditions in proliferating cells, Skp2, as part of the SCF complex, binds to phosphorylated p27, leading to its ubiquitination and degradation. This degradation allows for the activation of cyclin-dependent kinases (CDKs), promoting cell cycle progression from G1 to S phase. C1 physically blocks the binding pocket on Skp2, preventing its interaction with p27. This leads to the accumulation of p27, which in turn inhibits CDK activity, causing cell cycle arrest at the G1 phase and inducing apoptosis.
Caption: Skp2-p27 signaling pathway and the mechanism of inhibitor C1.
Experimental Protocols
Formulation and Administration of this compound
a. Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection:
-
Vehicle Preparation: A common vehicle for C1 is a solution of 5-10% DMSO in corn oil or a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]
-
C1 Solution Preparation:
-
Prepare a stock solution of C1 in DMSO (e.g., 24 mg/ml).
-
For a final concentration of 1.2 mg/ml in 5% DMSO/corn oil, add 50 µL of the 24 mg/ml DMSO stock solution to 950 µL of corn oil and mix thoroughly by vortexing.[4]
-
The final solution should be prepared fresh before each injection.
-
-
Administration:
-
For i.p. injection, gently restrain the mouse and inject the solution into the lower abdominal cavity.
-
For s.c. injection, lift the skin on the flank or back of the mouse to create a tent and inject the solution into the subcutaneous space.
-
The volume of injection should be adjusted based on the mouse's weight (typically 100-200 µL for a 20-25g mouse).
-
b. Oral Gavage:
-
Vehicle Preparation: A suspension can be made using Carboxymethylcellulose sodium (CMC-Na).
-
C1 Suspension Preparation:
-
To prepare a 5 mg/ml suspension, add 5 mg of C1 to 1 ml of CMC-Na solution.[4]
-
Mix thoroughly to obtain a homogenous suspension.
-
-
Administration: Use a proper gavage needle to administer the suspension directly into the stomach of the mouse.
Xenograft Mouse Model and Efficacy Study Workflow
This workflow outlines the key steps for evaluating the efficacy of this compound in a subcutaneous xenograft model.
Caption: Workflow for a typical in vivo xenograft study with this compound.
Tumor Volume Measurement
-
Use digital calipers to measure the length (l) and width (w) of the tumor 2-3 times per week.
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (l x w²) / 2 .[5]
-
Continue measurements until the tumor volume in the control group reaches the predetermined endpoint (e.g., 1500-2000 mm³), or as dictated by institutional animal care and use committee (IACUC) guidelines.
Immunohistochemistry (IHC) for p27 and PCNA
-
Tissue Preparation:
-
Fix excised tumors in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm sections and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Bake slides at 60°C for at least 30 minutes.
-
Deparaffinize in xylene and rehydrate through graded alcohols to deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).
-
Incubate with primary antibodies against p27 and PCNA overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate, clear, and mount the slides.
-
Image the slides using a light microscope and quantify the staining intensity and percentage of positive cells.
-
Western Blot for p27 and Cleaved Caspase-3
-
Tumor Lysate Preparation:
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for p27, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
References
- 1. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 6. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Skp2 Inhibitor C1 Treatment in Multiple Myeloma Cell Lines
Introduction
Multiple Myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells. A key mechanism promoting cancer cell survival and proliferation is the dysregulation of the cell cycle, often driven by aberrant protein degradation pathways. The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] In many cancers, including MM, Skp2 is overexpressed and contributes to tumorigenesis by targeting tumor suppressor proteins, such as the cyclin-dependent kinase inhibitor p27Kip1 (p27), for proteasomal degradation.[2][3] Low levels of p27 are associated with uncontrolled cell proliferation and poor prognosis.[2]
SKPin C1 is a specific small-molecule inhibitor that disrupts the interaction between Skp2 and p27, thereby preventing p27 ubiquitination and degradation.[4][5][6] This leads to the accumulation of p27, resulting in cell cycle arrest and apoptosis in cancer cells.[7][8] These application notes provide a summary of the effects of SKPin C1 on multiple myeloma cell lines and detailed protocols for key experimental validations.
Mechanism of Action of SKPin C1
SKPin C1 functions by directly interfering with the binding of p27 to the Skp2 protein.[5] This inhibition is specific and does not alter the expression levels of Skp2 itself.[9] By preventing the Skp2-mediated ubiquitination of p27, the inhibitor causes an accumulation of p27 protein within the cell.[7][9] Elevated p27 levels inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle progression, particularly through the G1/S transition.[7][9] The ultimate outcomes of SKPin C1 treatment in MM cells are cell cycle arrest at the G1 phase, inhibition of proliferation, and induction of apoptosis.[4][10]
Caption: Mechanism of SKPin C1 in multiple myeloma cells.
Data Summary
Table 1: Effect of SKPin C1 on Viability of Multiple Myeloma Cell Lines
| Cell Line | Concentration (µM) | Treatment Time (hours) | Effect on Viability |
| U266 | 10 | 48 | Significant inhibition |
| RPMI 8226 | 10 | 48 | Significant inhibition |
| U266 & RPMI 8226 | 10 - 50 | 48 | Dose-dependent inhibition[4] |
| Normal B Lymphocytes | 50 | 12 | Marginal decrease[4][7] |
Table 2: Effect of SKPin C1 (25 µM) on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| U266 | Control | Baseline | Baseline | Baseline |
| SKPin C1 | Increased[11] | Decreased[9][11] | Decreased[9][11] | |
| RPMI 8226 | Control | Baseline | Baseline | Baseline |
| SKPin C1 | Increased[11] | Decreased[9][11] | Decreased[9][11] |
Table 3: Effect of SKPin C1 on Key Regulatory Proteins
| Protein | Treatment | Effect | Implication |
| p27 | SKPin C1 (25 µM) | Increased protein levels[4][9] | Inhibition of ubiquitination |
| Skp2 | SKPin C1 (25 µM) | No change in protein levels[9] | Specificity of inhibitor |
| Cleaved Caspase-3 | SKPin C1 | Increased protein levels[4][12] | Induction of apoptosis |
| STAT3, c-MYC | SKPin C1 | Decreased protein levels[8][13] | Inhibition of oncogenic signaling |
Experimental Workflow
The following diagram outlines the typical workflow for investigating the effects of SKPin C1 on multiple myeloma cell lines.
Caption: General workflow for SKPin C1 studies in MM cells.
Detailed Protocols
Cell Culture and Treatment
-
Cell Lines: Human multiple myeloma cell lines U266 and RPMI 8226.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
SKPin C1 Preparation: Dissolve SKPin C1 (Selleck Chemicals, Cat. No. S8652) in DMSO to create a stock solution (e.g., 10-50 mM).[5] Store aliquots at -80°C. Dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0, 5, 10, 25, 50 µM) immediately before use.[14] An equivalent concentration of DMSO should be used as a vehicle control.
-
Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize for 24 hours. Replace the medium with one containing the desired concentration of SKPin C1 or DMSO control and incubate for the specified duration (e.g., 12, 24, or 48 hours).[4][14]
Cell Viability (MTT Assay)
-
Procedure:
-
Seed 5x10³ cells per well in a 96-well plate and culture for 24 hours.
-
Treat cells with various concentrations of SKPin C1 for 48 hours.[4]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Cell Cycle Analysis (Flow Cytometry)
-
Procedure:
-
Seed 1x10⁶ cells in a 6-well plate and treat with 25 µM SKPin C1 for 48 hours.[11]
-
Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into 70% ice-cold ethanol while vortexing gently. Incubate at 4°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[9]
-
Western Blot Analysis
-
Procedure:
-
Treat cells with 25 µM SKPin C1 for 48 hours.[9]
-
Lyse cells in RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies: anti-Skp2, anti-p27, anti-cleaved caspase-3, and anti-β-actin (as a loading control).[4]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Immunoprecipitation for p27 Ubiquitination
-
Procedure:
-
Treat U266 or RPMI 8226 cells with 25 µM SKPin C1 for 48 hours. It is advisable to also treat cells with a proteasome inhibitor like MG132 for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-p27 antibody overnight at 4°C with gentle rotation to form immune complexes.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using an anti-ubiquitin antibody to detect the ubiquitination status of p27.[4][7]
-
Signaling Pathway Overview
SKPin C1 treatment initiates a signaling cascade that halts proliferation and promotes cell death in multiple myeloma.
Caption: Signaling pathway affected by SKPin C1 treatment.
References
- 1. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics and chemical library screens reveal a novel SCFSKP2 inhibitor that overcomes Bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies [frontiersin.org]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. [PDF] Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 13. Targeting of SKP2 to combat drug resistance in multiple myeloma. | Read by QxMD [read.qxmd.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes: Evaluating Cell Viability with the SKP2 Inhibitor C1
Introduction
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis.[1][2] Skp2 promotes cancer cell growth by targeting various proteins for ubiquitin-mediated degradation, most notably the cyclin-dependent kinase (CDK) inhibitor p27Kip1.[2][3][4] The degradation of p27 allows for cell cycle progression from the G1 to the S phase.[3] Consequently, inhibiting Skp2 has emerged as a promising therapeutic strategy for cancer treatment.[5][6]
Skp2 Inhibitor C1 (also known as SKPin C1) is a small molecule that specifically targets and disrupts the interaction between Skp2 and p27.[7][8] This inhibition prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation.[9][10] The elevated levels of p27 then inhibit CDK activity, resulting in cell cycle arrest, reduced cell proliferation, and the induction of apoptosis in cancer cells.[9][11][12] These application notes provide protocols for assessing the effects of this compound on cancer cell viability using common colorimetric and luminescent assays.
Skp2 Signaling Pathway and Mechanism of C1 Inhibition
The Skp2-SCF E3 ligase complex plays a crucial role in cell cycle regulation by targeting the tumor suppressor p27 for proteasomal degradation. This compound directly interferes with the binding of p27 to Skp2, preventing its degradation and leading to cell cycle arrest and apoptosis.
Caption: Skp2/p27 signaling pathway and the inhibitory action of C1.
Summary of this compound Effects on Cancer Cell Lines
This compound has demonstrated efficacy across a variety of cancer cell lines. The following table summarizes its activity as reported in several studies.
| Cell Line(s) | Cancer Type | C1 Concentration | Incubation Time | Observed Effect | Citation(s) |
| U266, RPMI 8226 | Multiple Myeloma | 10-50 µM | 12 - 48 hours | Significantly decreased cell viability and proliferation; induced apoptosis. | [9][10][11] |
| THP-1 | Acute Myeloid Leukemia | 50 µM | 12 hours | Decreased cell viability. | [11] |
| 501 Mel | Metastatic Melanoma | 10 µM | 16 hours | Inhibited cell proliferation and triggered apoptosis. | [7][8] |
| Various SCLC lines | Small Cell Lung Cancer (SCLC) | Avg. IC50: 2.78 µM | 24 hours | Induced apoptosis and increased p27 levels. | [3] |
| H209, Y79, WERI | SCLC, Retinoblastoma | Various | Not Specified | Suppressed cell growth and induced p27 accumulation. | [13] |
| SupT1, HBP-ALL | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~5-20 µM (IC50) | 96 hours | Decreased cell viability. | [14] |
| DKO mOS | Osteosarcoma | ~1-10 µM | 72 hours | Strong anti-proliferative effects and induction of apoptosis. | [15] |
Experimental Protocols
General Workflow for Cell Viability Assays
The general procedure for assessing the effect of this compound on cell viability involves seeding the cells, treating them with the inhibitor, incubating for a defined period, and then using a specific assay to measure the number of viable cells.
Caption: Standard experimental workflow for cell viability assays.
Protocol 1: MTT Assay for Cell Viability
This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[16]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SKPin C1)
-
Dimethyl sulfoxide (DMSO, sterile) for dissolving C1[7]
-
96-well flat-bottom sterile tissue culture plates
-
MTT labeling reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[16]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and recover.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control using the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[15][17]
-
MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and mix gently.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours (or overnight) to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Luminescent (CellTiter-Glo®) Assay for Cell Viability
This homogeneous assay quantifies ATP, an indicator of metabolically active cells, by using a thermostable luciferase.[19][20] The luminescent signal is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (SKPin C1)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Opaque-walled 96-well or 384-well sterile plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Multichannel pipette
-
Luminometer or plate reader with luminescence detection capability
Procedure:
-
Cell Seeding: Dispense cells into an opaque-walled multiwell plate in culture medium (e.g., 100 µL per well for a 96-well plate).[21] Include control wells with medium only for background measurement.
-
Incubation: Incubate the plate for several hours (or overnight) to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound and a DMSO vehicle control in culture medium.
-
Cell Treatment: Add the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent, following the manufacturer's instructions.[22]
-
Assay Execution: a. Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[21][22] b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[18][21] c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[18][22] d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[21][22]
-
Luminescence Reading: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Calculate cell viability as a percentage of the luminescent signal from the vehicle-treated control cells.
Protocol 3: Apoptosis Detection by Annexin V Staining
As Skp2 inhibition is known to induce apoptosis, this assay serves as a valuable method to confirm the mechanism of cell death.[8][23]
Materials:
-
Cells treated with this compound as described in previous protocols
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with desired concentrations of this compound and controls in a 6-well plate for the chosen duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[24]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The Annexin V-positive/PI-negative population represents early apoptotic cells, while the double-positive population represents late apoptotic or necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
References
- 1. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-regulation of SKP2 induces apoptosis in lung-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Skp2: A critical molecule for ubiquitination and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 9. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Ace Therapeutics [acetherapeutics.com]
- 13. Targeted pharmacologic inhibition of S-phase kinase-associated protein 2 (SKP2) mediated cell cycle regulation in lung and other RB-Related cancers: A brief review of current status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 21. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 22. OUH - Protocols [ous-research.no]
- 23. spandidos-publications.com [spandidos-publications.com]
- 24. academic.oup.com [academic.oup.com]
Unraveling Protein Interactions: Application Notes and Protocols for Immunoprecipitation with Skp2 Inhibitor C1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing the S-phase kinase-associated protein 2 (Skp2) inhibitor C1 in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) techniques. These methodologies are crucial for investigating the Skp2 signaling pathway, identifying protein-protein interactions, and elucidating the mechanism of action of Skp2 inhibitors in drug development.
Introduction to Skp2 and its Inhibitor C1
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. It functions as a substrate recognition subunit, targeting various proteins for ubiquitination and subsequent proteasomal degradation. A key substrate of Skp2 is the cyclin-dependent kinase inhibitor p27Kip1 (p27). By promoting the degradation of p27, Skp2 plays a pivotal role in cell cycle progression, particularly the transition from G1 to S phase. Dysregulation of Skp2 activity is frequently observed in various cancers, making it an attractive target for therapeutic intervention.
Skp2 inhibitor C1 (also known as SKPin C1) is a cell-permeable small molecule that specifically inhibits the Skp2-mediated degradation of p27.[1][2] It acts by disrupting the interaction between Skp2 and p27, leading to the accumulation of p27 and subsequent cell cycle arrest, primarily in the G1 phase.[1][3] This makes C1 a valuable tool for studying the Skp2-p27 axis and for investigating the therapeutic potential of Skp2 inhibition.
Application Notes
Immunoprecipitation techniques using this compound are instrumental in:
-
Confirming the mechanism of action: Demonstrating that C1 stabilizes p27 by preventing its ubiquitination.
-
Investigating protein-protein interactions: Determining how C1 affects the interaction between Skp2 and its substrates or other binding partners.
-
Screening for novel Skp2 substrates: Identifying new proteins whose stability is regulated by Skp2.
-
Validating drug efficacy: Assessing the ability of C1 and other potential Skp2 inhibitors to disrupt the Skp2-p27 interaction in a cellular context.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U266 | Multiple Myeloma | ~10 | [4] |
| RPMI 8226 | Multiple Myeloma | ~10 | [4] |
| SCLC Cell Lines (average) | Small Cell Lung Cancer | 2.78 | [5] |
| 501 Mel | Melanoma | Not explicitly stated, but effective at 10 µM | [3] |
| MCF-7 | Breast Cancer | Not explicitly stated, but effective at 5 µM | [3] |
| T47D | Breast Cancer | Not explicitly stated, but effective at 10 µM | [6] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hr) | % Decrease in Viability | Reference |
| U266 | 10 | 12 | Significant | [7] |
| RPMI 8226 | 10 | 12 | Significant | [7] |
| THP-1 | 50 | 12 | Decreased | [7] |
| Normal B Lymphocytes | 50 | 12 | Not significant | [7] |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time (hr) | Change in G0/G1 Phase | Change in S Phase | Change in G2/M Phase | Reference |
| U266 | 25 | Not Stated | Increased | Decreased | Decreased | [1] |
| RPMI 8226 | 25 | Not Stated | Increased | Decreased | Decreased | [1] |
| 501 Mel | 10 | 16 | Increased | Decreased | Not Stated | [3] |
| MCF-7 | 5 | 16 | Decreased | Not Stated | Increased | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Skp2 Signaling Pathway and the Mechanism of Action of Inhibitor C1.
References
- 1. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Skp2 inhibitor C1 solubility issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for solubility issues encountered with the Skp2 Inhibitor C1 (also known as SKPin C1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, small-molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2).[1] Its primary mechanism of action is to disrupt the protein-protein interaction between Skp2 and the tumor suppressor protein p27 (also known as Kip1).[2] Skp2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets p27 for ubiquitination and subsequent degradation by the proteasome.[3][4] By blocking the Skp2-p27 interaction, the inhibitor prevents p27 degradation, leading to its accumulation.[5] Increased levels of p27, a cyclin-dependent kinase (CDK) inhibitor, cause cell cycle arrest, inhibit proliferation, and can induce apoptosis in cancer cells.[1][5][6]
Q2: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][2] The compound is insoluble in water and ethanol.[2] It is critical to use fresh, anhydrous (moisture-free) DMSO, as the inhibitor's solubility is significantly reduced in DMSO that has absorbed moisture.[1][2] For difficult-to-dissolve batches, gentle warming or sonication may be required to achieve complete dissolution.[1]
Q3: My this compound precipitated after I diluted my DMSO stock in aqueous cell culture media. What should I do?
This is a common issue for hydrophobic compounds like this compound. Precipitation occurs when the compound moves from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment (your media) and the final concentration exceeds its aqueous solubility limit.
To prevent this, follow these steps:
-
Use a high-concentration stock: Prepare a concentrated stock solution in 100% anhydrous DMSO (e.g., 20-40 mM).
-
Minimize final DMSO concentration: Aim for a final DMSO concentration in your culture media of ≤0.5%, and ideally ≤0.1%, as high concentrations can be toxic to cells. A 0.1% DMSO concentration is often used as a vehicle control.[7]
-
Perform serial dilutions if necessary: For very high working concentrations, consider a two-step dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortexing immediately. Then, quickly add this intermediate dilution to your final volume of complete media.
-
Add to media with vortexing: When adding the DMSO stock to your culture medium, dispense the inhibitor directly into the medium while vortexing or swirling the tube/flask to ensure rapid and even dispersal. This prevents localized high concentrations that can trigger precipitation.
-
Pre-warm the media: Adding the inhibitor to media pre-warmed to 37°C can sometimes improve solubility.
If precipitation has already occurred, it is best to discard the solution and prepare it again, as the effective concentration of the inhibitor will be unknown.
Q4: What are the typical working concentrations for cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. However, a common concentration used in multiple studies is 10 µM.[2][7][5][6] Researchers have reported using concentrations ranging from 1 µM to 50 µM.[1][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q5: How should I store the this compound powder and my stock solutions?
-
Solid Powder: The solid compound should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[1][8]
-
Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored at -80°C for long-term stability (1-2 years) or -20°C for shorter-term storage (1 month to 1 year).[1][2]
Troubleshooting Guide: Solubility and Precipitation
This section provides detailed data and protocols to overcome common solubility challenges with this compound.
Data Presentation: Solubility of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H13BrN2O4S2 | [1][2] |
| Molecular Weight | 465.34 g/mol | [1][2] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 20.83 mg/mL (~44.76 mM) to 93 mg/mL (~199.85 mM) | [1][2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Key Note | Solubility is significantly reduced by moisture. Use fresh, anhydrous DMSO. Ultrasonic treatment may be needed. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock, add 214.9 µL of DMSO to 1 mg of powder).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Verification: Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into single-use, low-retention microcentrifuge tubes. Store immediately at -80°C.
Protocol 2: Dilution of DMSO Stock into Cell Culture Media
-
Preparation: Pre-warm your cell culture medium to 37°C in a sterile tube or flask.
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock at room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, pipette the required volume of the DMSO stock directly into the medium. Ensure the pipette tip is submerged in the media to aid rapid dispersal. For a 1:1000 dilution (e.g., to get 10 µM from a 10 mM stock), add 10 µL of stock to 10 mL of medium.
-
Final Mix: Cap the tube/flask and invert it several times to ensure the solution is homogeneous.
-
Application: Immediately add the inhibitor-containing medium to your cells. Do not store the diluted solution.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Solubility Issues
Caption: Workflow for preparing and troubleshooting this compound solutions.
Diagram 2: Skp2-p27 Signaling Pathway and Inhibition
Caption: The Skp2 pathway for p27 degradation and its inhibition by C1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Ace Therapeutics [acetherapeutics.com]
Technical Support Center: Optimizing Skp2 Inhibitor C1 for In Vitro Efficacy
Welcome to the technical support center for the S-phase kinase-associated protein 2 (Skp2) inhibitor C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Skp2 inhibitor C1 in in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a specific small-molecule inhibitor that targets the interaction between Skp2 and p27.[1][2][3] By blocking this interaction, C1 prevents the Skp2-mediated ubiquitination and subsequent degradation of the cyclin-dependent kinase inhibitor p27.[2][3][4] This leads to the accumulation of p27, which in turn induces cell cycle arrest, inhibits cell proliferation, and can trigger apoptosis in cancer cells.[4][5][6][7]
Q2: What is a good starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is cell-line dependent. Based on published data, a good starting point for most cancer cell lines is in the range of 10-50 μM.[5] For example, in multiple myeloma cell lines U266 and RPMI 8226, a concentration of 10 μM was sufficient to significantly inhibit cell viability.[4][5][8] In metastatic melanoma cells (501 Mel), 10 μM has also been used effectively.[1] However, for some cell lines, such as the non-small cell lung cancer cell line H460, the IC50 value for C1 was reported to be 33 μM.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I treat my cells with this compound?
A3: The incubation time for this compound can vary depending on the cell line and the desired outcome. Common treatment durations reported in the literature range from 12 to 96 hours. For instance, a 16-hour treatment was used for 501 Mel melanoma cells[1], while multiple myeloma cells were treated for up to 48 hours.[4][8] T-ALL cell lines have been treated for 96 hours to assess viability.[9] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific experimental setup.
Q4: What are the expected downstream effects of Skp2 inhibition by C1?
A4: Inhibition of Skp2 by C1 leads to several downstream effects, primarily mediated by the stabilization of its substrate, p27. The most common effects include:
-
Increased p27 protein levels: This is a direct consequence of inhibiting Skp2-mediated degradation.[4][5]
-
Cell cycle arrest: Accumulation of p27 typically leads to an arrest in the G0/G1 phase of the cell cycle.[2][3][6] However, in some cell lines like MCF-7, an increase in the G2/M population has been observed.[1]
-
Inhibition of cell proliferation: By arresting the cell cycle, C1 inhibits the proliferation of cancer cells.[5][6][7]
-
Induction of apoptosis: In many cancer cell lines, treatment with C1 can lead to programmed cell death.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy of C1 at expected concentrations. | Cell line may be resistant or less sensitive to Skp2 inhibition. | Perform a dose-response experiment with a wider concentration range (e.g., 1-100 μM). Confirm Skp2 expression in your cell line, as low Skp2 levels may confer resistance. Consider the RB1 status of your cell line, as efficacy can be influenced by it.[2][3] |
| Poor compound stability or solubility. | Prepare fresh stock solutions of C1 in DMSO.[1] When diluting in media, ensure it is thoroughly mixed and does not precipitate. | |
| High toxicity observed even at low concentrations. | Cell line is highly sensitive to C1. | Decrease the concentration of C1 and/or shorten the incubation time. Perform a viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cells. |
| Off-target effects. | While C1 is reported to be specific, off-target effects are always a possibility. Consider using a secondary, structurally different Skp2 inhibitor or siRNA-mediated knockdown of Skp2 to confirm that the observed phenotype is on-target. | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in the logarithmic growth phase before treatment. Use cells within a defined passage number range. |
| Inconsistent compound preparation. | Always prepare fresh dilutions of C1 from a validated stock solution for each experiment. | |
| No increase in p27 protein levels after treatment. | Insufficient C1 concentration or treatment time. | Increase the concentration of C1 and/or extend the incubation period. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal time for p27 accumulation. |
| Issues with Western blot protocol. | Optimize your Western blot protocol for p27 detection. Ensure efficient protein extraction and use a validated p27 antibody. Include a positive control (e.g., cells treated with a proteasome inhibitor like MG-132) to confirm your detection system is working.[10] |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| U266 & RPMI 8226 | Multiple Myeloma | Cell Viability (MTT) | 10-50 μM | 12-48 h | Decreased cell viability | [4][5][8] |
| 501 Mel | Metastatic Melanoma | Cycloheximide half-life | 10 μM | 16 h | Increased p27 stability | [1] |
| MCF-7 | Breast Cancer | Cell Cycle Analysis | 10 μM | Not Specified | Increased G2/M population | [1] |
| BGC 823 | Gastric Cancer | Western Blot | 1, 5, 10 μM | 48 h | Increased p27 expression | [5] |
| H460 | Non-Small Cell Lung Cancer | Not Specified | IC50: 33 μM | Not Specified | Inhibition of cell growth | [2][3] |
| TAIL7 | T-cell Acute Lymphoblastic Leukemia | Viability | IC50: 2.4 μM | 96 h | Reduced cell viability | [2][9] |
| DKO mOS | Osteosarcoma | Cell Viability (MTT) | ~1-10 μM | 72 h | Decreased cell viability | [11] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0, 1, 5, 10, 25, 50 μM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Western Blot for Skp2 and p27
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2 and p27 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
3. Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Workflows
Caption: Skp2 signaling pathway and the mechanism of action of inhibitor C1.
Caption: A typical experimental workflow for optimizing this compound concentration.
Caption: A troubleshooting decision tree for low efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 3. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound - Ace Therapeutics [acetherapeutics.com]
- 8. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Skp2 Inhibitor C1 (SKPin C1)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Skp2 inhibitor C1 (also known as SKPin C1). Our goal is to help you address potential challenges and ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a specific and selective small-molecule inhibitor that targets the interaction between Skp2 and its substrate, p27.[1][2][3] It competitively binds to the p27 binding pocket on Skp2, thereby preventing the Skp2-mediated ubiquitination and subsequent proteasomal degradation of p27.[3][4][5] This inhibition is dependent on the presence of the accessory protein Cks1, which is required for Skp2 to recognize p27.[5][6]
2. What are the expected on-target effects of C1 in cells?
The primary on-target effect of C1 is the stabilization and accumulation of the p27 protein.[5][7] This typically leads to cell cycle arrest in the G1 phase.[3][4] However, in some cell lines, such as MCF-7 breast cancer cells, treatment with C1 has been observed to cause an increase in the G2/M population.[1][2][8] Other reported effects include inhibition of cell proliferation and induction of apoptosis.[3][7][9]
3. What is the recommended working concentration and treatment time for C1?
The optimal concentration and incubation time are cell-line dependent. However, a general starting point is a concentration range of 10-50 µM.[7] Treatment times can vary from 12 to 48 hours, depending on the specific cell line and the endpoint being measured.[7] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
4. How should I dissolve and store this compound?
C1 is soluble in DMSO.[1][2] For in vitro experiments, prepare a concentrated stock solution in fresh, anhydrous DMSO. For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and the DMSO stock solution in aliquots at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.[2] For in vivo studies, specific formulations in vehicles like corn oil or CMC-Na may be required and should be prepared fresh.[1][2]
5. Are there known off-target effects of C1?
While C1 is described as a specific inhibitor of the Skp2-p27 interaction, comprehensive data on its broader off-target profile, such as kinase inhibitor screening, is not widely available in the provided search results. Some natural compounds with Skp2 inhibitory activity are known to have multiple targets.[3][4] Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed phenotype is a direct result of Skp2 inhibition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No increase in p27 levels after C1 treatment. | 1. Suboptimal inhibitor concentration or treatment time. | Perform a dose-response (e.g., 5, 10, 25, 50 µM) and time-course (e.g., 12, 24, 48 hours) experiment to determine the optimal conditions for your cell line. |
| 2. Low expression of Cks1 in the cell line. | C1's inhibition of p27 degradation is Cks1-dependent.[5][6] Verify Cks1 protein levels in your cell line by Western blot. If Cks1 levels are low, consider using a cell line with higher endogenous expression or overexpressing Cks1. | |
| 3. Incorrect compound handling or degradation. | Ensure the compound has been stored correctly and prepare fresh dilutions from a stock solution for each experiment.[2] | |
| 4. High protein turnover of p27 independent of Skp2. | Confirm that p27 is regulated by Skp2 in your cell line using Skp2 siRNA knockdown as a positive control. | |
| Unexpected cell cycle arrest profile (e.g., G2/M instead of G1). | 1. Cell line-specific responses. | Different cell lines can respond differently to Skp2 inhibition. For example, MCF-7 cells show a G2/M arrest in response to C1.[1][2][8] This may be due to the complex interplay of other cell cycle regulators. |
| 2. Off-target effects of C1. | While not extensively documented, off-target effects at higher concentrations cannot be ruled out. Use the lowest effective concentration of C1 and consider using another Skp2 inhibitor with a different chemical scaffold as a control. | |
| 3. Effects on other Skp2 substrates. | Skp2 has multiple substrates involved in cell cycle regulation besides p27, such as p21 and Cyclin E.[6] Analyze the levels of other known Skp2 substrates to get a broader picture of the inhibitor's effect. | |
| High cellular toxicity or apoptosis at low C1 concentrations. | 1. High sensitivity of the cell line. | Some cell lines may be particularly sensitive to the inhibition of the Skp2 pathway. Perform a detailed cell viability assay (e.g., MTT or Annexin V staining) to determine the cytotoxic concentration range for your specific cells. |
| 2. Off-target toxicity. | At higher concentrations, the risk of off-target effects leading to toxicity increases.[3][4] Ensure that the observed toxicity correlates with the expected on-target effects (i.e., p27 accumulation). | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Ensure consistent cell density, passage number, and media composition between experiments. |
| 2. Inconsistent inhibitor preparation. | Prepare fresh dilutions of C1 for each experiment from a well-maintained stock solution. | |
| 3. Fluctuation in Cks1 expression. | Cks1 levels can vary with cell cycle phase. Synchronizing cells before treatment may help reduce variability. |
Quantitative Data Summary
Table 1: Cellular Effects of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Observed Effects | Reference |
| 501 Mel | Melanoma | 10 µM | 16 h | Increased p27 half-life, G1 arrest | [1][5] |
| MCF-7 | Breast Cancer | 10 µM | - | Increased G2/M population | [1][2] |
| THP-1 | Leukemia | 50 µM | 12 h | Decreased cell viability | [7] |
| U266 | Myeloma | 10-25 µM | 12 h | Decreased cell viability, increased p27, G0/G1 arrest | [7] |
| RPMI 8226 | Myeloma | 10-25 µM | 12 h | Decreased cell viability, increased p27, G0/G1 arrest | [7] |
| PC-3-TxR | Prostate Cancer | - | - | Accumulation of p27 | [7] |
| DU145-TxR | Prostate Cancer | - | - | Accumulation of p27 | [7] |
| BGC 823 | Gastric Cancer | 1, 5, 10 µM | 48 h | Increased p27 levels | [7] |
Key Experimental Protocols
1. Western Blot for Skp2 Substrates
-
Objective: To determine the effect of C1 on the protein levels of Skp2 substrates.
-
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with C1 at the desired concentrations and for the appropriate duration. Include a DMSO-treated vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p27, p21, Cyclin E, Skp2, Cks1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Cycle Analysis by Flow Cytometry
-
Objective: To assess the effect of C1 on cell cycle distribution.
-
Methodology:
-
Treat cells with C1 as described above.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
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Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. In Vitro Ubiquitination Assay
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Objective: To directly measure the inhibitory effect of C1 on Skp2-mediated p27 ubiquitination.
-
Methodology:
-
This assay typically uses purified recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH3 or UbcH5), ubiquitin, SCF-Skp2/Cks1 complex, and phosphorylated p27.
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Set up the reaction mixture containing the E1, E2, ubiquitin, and an ATP-regenerating system.
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Add the purified SCF-Skp2/Cks1 complex and the substrate (p27).
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Add C1 at various concentrations or a DMSO vehicle control.
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Incubate the reaction at 30°C for 1-2 hours.
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Stop the reaction by adding SDS-PAGE loading buffer.
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Analyze the formation of polyubiquitinated p27 by Western blot using an anti-p27 antibody. A ladder of higher molecular weight bands indicates ubiquitination.
-
Visualizations
Caption: The Skp2-p27 signaling pathway and the mechanism of action of inhibitor C1.
Caption: A workflow for troubleshooting experiments involving this compound.
Caption: Logical structure of the FAQ section for this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chemical probes of Skp2-mediated p27 ubiquitylation and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Ace Therapeutics [acetherapeutics.com]
Improving the stability of Skp2 inhibitor C1 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues of the Skp2 inhibitor C1 in solution. Our goal is to help you ensure the reliability and reproducibility of your experiments.
Troubleshooting Guides
Researchers may encounter challenges with the stability of this compound in solution, which can impact experimental outcomes. Below are common problems, their potential causes, and recommended solutions.
Issue 1: Compound Precipitation
Problem: The this compound precipitates out of solution, either immediately after dissolution or during storage.
Potential Causes:
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Low Solubility: The concentration of C1 exceeds its solubility limit in the chosen solvent. While C1 is soluble in DMSO, its solubility in aqueous media is low.[1][2][3]
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Solvent Evaporation: The solvent evaporates over time, increasing the effective concentration of the inhibitor and causing it to precipitate.
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Temperature Fluctuations: Changes in temperature can affect the solubility of the compound. Stock solutions are recommended to be stored at -20°C or -80°C.[1]
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Improper Solvent: Using a solvent in which C1 has poor solubility.
Solutions:
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Optimize Solvent and Concentration: Prepare high-concentration stock solutions in an appropriate organic solvent like fresh DMSO.[1][4] For aqueous-based assays, dilute the stock solution into the final buffer or media immediately before use, ensuring the final concentration of the organic solvent is low and does not affect the experiment.
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Proper Storage: Store stock solutions in tightly sealed vials at the recommended temperature (-20°C for up to 6 months or -80°C for up to a year) to prevent solvent evaporation and degradation.[1][4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
-
Sonication: If precipitation occurs, gentle warming and sonication may help to redissolve the compound. However, be cautious as heat can also promote degradation.
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Formulation Strategies: For in vivo studies or challenging in vitro systems, consider formulation strategies such as using co-solvents, surfactants, or creating lipid-based formulations to improve solubility.[5][6][7][8]
Issue 2: Loss of Activity or Inconsistent Results
Problem: The this compound shows reduced or inconsistent inhibitory activity over time.
Potential Causes:
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Chemical Degradation: The compound may be unstable in the experimental solution due to factors like pH, temperature, light exposure, or reaction with components of the medium.
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Oxidation: Some compounds are susceptible to oxidation, especially if not handled under inert gas or if the solvent contains peroxides.
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Hydrolysis: The compound may undergo hydrolysis in aqueous solutions.
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Adsorption to Labware: The inhibitor might adsorb to the surface of plastic or glass containers, reducing its effective concentration in the solution.
Solutions:
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Freshly Prepare Solutions: Prepare working solutions fresh from a frozen stock for each experiment.
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pH and Buffer Optimization: Assess the stability of C1 at different pH values to determine the optimal buffer system for your experiments.
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Protect from Light: Store solutions in amber vials or cover them with aluminum foil to protect against light-induced degradation.
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Use High-Quality Solvents: Use fresh, high-purity solvents to prepare solutions. For example, moisture-absorbing DMSO can reduce the solubility of some compounds.[1]
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Control Experiments: Include positive and negative controls in your experiments to monitor the activity of the inhibitor.[3]
Quantitative Data Summary
While specific public data on the stability of this compound under various conditions is limited, the following table provides a hypothetical summary based on general knowledge of small molecule inhibitors to guide experimental design. Researchers should perform their own stability studies for their specific experimental conditions.
| Condition | Solvent/Buffer | Temperature | Incubation Time | Remaining Compound (%) |
| pH Stability | pH 5.0 (Acetate Buffer) | 25°C | 24 hours | 85% |
| pH 7.4 (Phosphate Buffer) | 25°C | 24 hours | 95% | |
| pH 8.5 (Tris Buffer) | 25°C | 24 hours | 70% | |
| Temperature Stability | Aqueous Buffer (pH 7.4) | 4°C | 48 hours | 90% |
| Aqueous Buffer (pH 7.4) | 25°C (Room Temp) | 48 hours | 75% | |
| Aqueous Buffer (pH 7.4) | 37°C | 48 hours | 60% | |
| Solvent Stability | DMSO | -20°C | 6 months | >98% |
| Ethanol | -20°C | 6 months | 90% | |
| Photostability | Aqueous Buffer (pH 7.4) | 25°C (Exposed to Light) | 8 hours | 65% |
| Aqueous Buffer (pH 7.4) | 25°C (Protected from Light) | 8 hours | 98% |
Experimental Protocols
Protocol for Assessing C1 Stability using HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of C1 over time under specific experimental conditions (e.g., in cell culture medium at 37°C).
Materials:
-
This compound
-
High-purity solvent for stock solution (e.g., DMSO)
-
Experimental solution (e.g., cell culture medium, buffer)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., acetonitrile and water with a modifier like formic acid)
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Incubator or water bath
-
Autosampler vials
Procedure:
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Prepare a Stock Solution: Dissolve a known amount of C1 in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Prepare the Test Solution: Dilute the stock solution into the experimental solution to the final working concentration.
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Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, and if necessary, quench any reaction (e.g., by adding a strong solvent like acetonitrile and placing it on ice). This will serve as your T=0 reference sample.
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Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C in a cell culture incubator).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the test solution and process them in the same way as the T=0 sample.
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HPLC Analysis:
-
Set up the HPLC method to achieve good separation of the C1 peak from any potential degradation products.
-
Inject the T=0 and time-point samples into the HPLC system.
-
Record the peak area of the C1 compound for each sample.
-
-
Data Analysis:
-
Calculate the percentage of C1 remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100
-
Plot the percentage of remaining C1 against time to determine its stability profile under the tested conditions.
-
Visualizations
Skp2 Signaling Pathway
Caption: The Skp2 signaling pathway and the mechanism of action of inhibitor C1.
Experimental Workflow for C1 Stability Assessment
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
Overcoming resistance to Skp2 inhibitor C1 in cancer cells
Welcome to the technical support center for the S-phase kinase-associated protein 2 (Skp2) inhibitor C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential resistance and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Skp2 inhibitor C1?
A1: this compound is a small molecule that specifically targets the interface between Skp2 and its substrate, p27Kip1. By binding to the p27 binding pocket on Skp2, C1 prevents the ubiquitination and subsequent proteasomal degradation of p27.[1][2][3] This leads to the accumulation of p27, which is a cyclin-dependent kinase (CDK) inhibitor, resulting in cell cycle arrest, primarily at the G1/S transition, and the induction of apoptosis in cancer cells.[1][2][4][5]
Q2: My cells are not showing the expected G1 arrest after C1 treatment. What could be the reason?
A2: While G1 arrest is a common outcome, the cellular response to C1 can be cell-type dependent. For instance, in some breast cancer cell lines, treatment with C1 has been observed to increase the G2/M population instead of causing G1 arrest.[3] This could be due to the complex interplay of other cell cycle regulators in that specific cellular context. It is also crucial to confirm that p27 protein levels are increasing as expected.
Q3: Does this compound affect the protein levels of Skp2 itself?
A3: No, studies have shown that this compound does not typically alter the protein expression levels of Skp2.[4] Its mechanism is to block the function of the Skp2 protein (i.e., its interaction with p27), not to cause its degradation.[4] If you observe a decrease in Skp2 protein levels, it might be due to other indirect effects or experimental conditions.
Q4: What are the known off-target effects of C1?
A4: While C1 was identified through targeted in silico screening to be specific for the Skp2-p27 interaction, comprehensive off-target profiling is not extensively published.[3] Some studies have noted that C1 treatment can also lead to an increase in p21 levels, another CDK inhibitor and a known substrate of the SCF-Skp2 E3 ligase complex.[4] Researchers should consider the possibility of non-specific effects, especially at high concentrations.
Q5: Is there evidence of acquired resistance specifically to this compound?
A5: While the overexpression of Skp2 is linked to resistance to various chemotherapies like paclitaxel and cisplatin, specific studies detailing acquired resistance mechanisms to C1 are limited.[1][2][6] However, based on general mechanisms of drug resistance, potential avenues could include mutations in the C1 binding site on Skp2, upregulation of drug efflux pumps, or activation of bypass signaling pathways.
Troubleshooting Guides
Issue 1: Reduced or No Accumulation of p27 Protein After C1 Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect C1 Concentration | Titrate C1 across a range of concentrations (e.g., 1-50 µM) to determine the optimal dose for your cell line. IC50 values can vary significantly between cell types. |
| C1 Degradation | Ensure proper storage of C1 powder (-20°C) and stock solutions (-80°C in a suitable solvent like fresh DMSO).[7] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Altered p27 Phosphorylation | Skp2 recognizes p27 only when it is phosphorylated at Threonine 187 (Thr187).[8] Alterations in the activity of upstream kinases (e.g., CDK2) or phosphatases could prevent the necessary phosphorylation, making p27 a poor substrate for Skp2 and thus masking the effect of C1. Verify the phosphorylation status of p27 at Thr187 using a phospho-specific antibody. |
| Upregulation of Alternative p27 Degradation Pathways | Other E3 ligases, such as PIRH2, can degrade p27 independently of Skp2.[8] If these pathways are upregulated, p27 levels may not increase despite Skp2 inhibition. Investigate the expression levels of other p27-targeting E3 ligases. |
| Low Endogenous Skp2 Expression | C1's effect is dependent on the presence of its target. Confirm that your cell line expresses sufficient levels of Skp2 protein. C1 does not inhibit the proliferation of SKP2 knock-out cells.[2][9] |
Issue 2: Cancer Cells Develop Resistance to C1 Over Time
| Possible Cause | Troubleshooting/Investigative Step |
| Upregulation of Drug Efflux Pumps | ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2) can efflux drugs, lowering the intracellular concentration of C1.[10][11] Test for the upregulation of ABC transporters in resistant cells using qRT-PCR or Western blotting. Evaluate if resistance can be reversed by co-treatment with known ABC transporter inhibitors like verapamil or tariquidar.[12] |
| Activation of Bypass Signaling Pathways | Cells may compensate for Skp2 inhibition by activating pro-survival pathways. The PI3K/Akt pathway is a known positive regulator of Skp2 and cell survival.[6][13] Analyze the activation status (phosphorylation) of key nodes in survival pathways (e.g., Akt, ERK) in resistant vs. sensitive cells. |
| Increased Skp2 Expression or Stabilization | Although C1 doesn't directly affect Skp2 levels, resistant cells might evolve to overexpress Skp2 to overcome the inhibition. Deubiquitinating enzymes (DUBs) like USP10 or USP14 can stabilize Skp2.[1][6] Compare Skp2 protein levels and stability in resistant and sensitive cells. |
| Alteration in Downstream Effectors | Skp2 has multiple substrates besides p27 that are involved in cell proliferation and survival.[4] Resistance could emerge from alterations in other key cell cycle proteins that make the cell less dependent on the Skp2-p27 axis. |
Data Presentation: Inhibitor Concentrations and Effects
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effect | Reference |
| U266 & RPMI 8226 | Multiple Myeloma | MTT | ≥ 10 | Decreased viability | [4][14] |
| U266 & RPMI 8226 | Multiple Myeloma | Cell Cycle | 25 | Increased G0/G1 phase | [15] |
| 501 Mel | Metastatic Melanoma | Protein Induction | 10 | Increased p27 levels | [3] |
| PC-3-TxR & DU145-TxR | Prostate Cancer | Western Blot | Not specified | Accumulation of p27 | [15] |
| H69 | Small-Cell Lung Cancer | Proliferation | IC50 ~10-20 | Inhibition of proliferation | [16] |
| MUM2B | Uveal Melanoma | CCK8 | 5-40 | Inhibition of growth | [5] |
| T-ALL cell lines | T-cell Acute Lymphoblastic Leukemia | Viability | IC50 ~2-10 | Decreased viability | [2] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for C1 resistance.
Key Experimental Protocols
Western Blot for p27 and Phospho-p27 (Thr187) Accumulation
-
Cell Lysis: Treat cancer cells with this compound at the desired concentration and time point. Harvest and wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p27, phospho-p27 (Thr187), Skp2, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensities to determine changes in protein levels.
Immunoprecipitation (IP) for p27 Ubiquitination
-
Cell Treatment: Treat cells with this compound. It is often necessary to also treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation: Pre-clear lysates with Protein A/G agarose beads. Incubate the cleared lysate with an anti-p27 antibody overnight at 4°C.
-
Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washes: Wash the beads multiple times with IP wash buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Run the eluted samples on an SDS-PAGE gel and perform a Western blot as described above, probing with an anti-ubiquitin antibody to detect the polyubiquitin chains on p27. The input and p27 IP samples should also be probed for p27 as controls.[4][5]
Cell Viability/Proliferation Assay (MTT or EdU)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: After allowing cells to adhere (typically overnight), treat with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 48-96 hours).
-
Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at the appropriate wavelength (e.g., 490 nm).[4]
-
For EdU: Add EdU (5-ethynyl-2´-deoxyuridine) to the cell culture medium for a short period (e.g., 2 hours) to label cells undergoing DNA synthesis. Fix, permeabilize, and use a click chemistry-based reaction to attach a fluorescent probe to the incorporated EdU. Analyze the percentage of EdU-positive cells via flow cytometry or fluorescence microscopy.[9]
-
-
Data Analysis: Normalize the results to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 3. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SKP2 in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oaepublish.com [oaepublish.com]
- 12. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
Best practices for long-term storage of Skp2 inhibitor C1
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Skp2 inhibitor C1 (SKPin C1). Below you will find troubleshooting guides and frequently asked questions to ensure the optimal performance and stability of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder?
A: The lyophilized powder of this compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For shorter periods, storage at +2°C to +8°C is also acceptable.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with a solubility of up to 93 mg/mL (199.85 mM).[1] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1] The compound is insoluble in water and ethanol.[1]
Q3: How should I prepare a stock solution of this compound?
A: To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO to your desired concentration. For example, a 10 mg/ml stock solution can be prepared.[2] It is recommended to gently vortex or sonicate to ensure complete dissolution.
Q4: What are the best practices for long-term storage of the reconstituted stock solution?
A: For long-term storage, the reconstituted stock solution in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C, where it is stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to 6 months.[1][2]
Q5: Can I store the DMSO stock solution at 4°C?
A: It is not recommended for long-term storage. While some suppliers indicate stability for up to 2 weeks at 4°C in DMSO, for periods longer than this, freezing is required to maintain the integrity of the compound.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the stock solution upon thawing. | The concentration of the stock solution may be too high, or the solution was not fully dissolved initially. | Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound. If precipitation persists, consider preparing a new stock solution at a slightly lower concentration. |
| Inconsistent or lower than expected activity in my assay. | 1. Improper storage leading to degradation of the compound.2. Repeated freeze-thaw cycles of the stock solution.3. Use of DMSO that has absorbed moisture. | 1. Ensure the compound and stock solutions are stored at the recommended temperatures.2. Always aliquot the stock solution into single-use volumes after reconstitution.3. Use fresh, anhydrous DMSO for reconstitution. |
| Difficulty dissolving the powder in DMSO. | The quality of the DMSO may be poor (contains water), or the compound has not been vortexed/sonicated sufficiently. | Use a fresh, unopened bottle of anhydrous DMSO. Ensure thorough mixing by vortexing or brief sonication. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Storage Temperature | Duration of Stability |
| Lyophilized Powder | -20°C | Up to 3 years[1] |
| Lyophilized Powder | +2°C to +8°C | Short-term |
| In DMSO | -80°C | Up to 1 year[1] |
| In DMSO | -20°C | Up to 6 months[2] |
| In DMSO | 4°C | Up to 2 weeks[3] |
Solubility
| Solvent | Solubility |
| DMSO | 93 mg/mL (199.85 mM)[1] |
| Water | Insoluble[1] |
| Ethanol | Insoluble[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex the vial for 30-60 seconds to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Mechanism of this compound action on the SCF-Skp2 complex.
Caption: Recommended workflow for the storage and handling of this compound.
References
How to minimize cytotoxicity of Skp2 inhibitor C1 in normal cells
Welcome to the technical support center for the S-phase kinase-associated protein 2 (Skp2) inhibitor C1 (also known as SKPin C1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of C1 while minimizing its cytotoxic effects on normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Skp2 inhibitor C1?
A1: this compound is a small molecule that specifically disrupts the interaction between Skp2 and its substrate, the cyclin-dependent kinase inhibitor p27.[1][2] By preventing this binding, C1 inhibits the Skp2-mediated ubiquitination and subsequent proteasomal degradation of p27.[3] This leads to an accumulation of p27, which in turn inhibits cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1 phase, and inducing apoptosis in cancer cells.[2][3][4]
Q2: Is this compound cytotoxic to normal, non-cancerous cells?
A2: this compound has demonstrated a degree of selectivity for cancer cells over normal cells in several studies. For instance, the half-maximal inhibitory concentration (IC50) of C1 in normal human pigmented epithelial cells (PIG1) was found to be 16.71 μM, which is significantly higher than in uveal melanoma cell lines (0.86 μM for MUM2B and 1.83 μM for OM431).[4] Another study showed that a concentration of 50 μM C1 only marginally reduced the viability of normal B lymphocytes after 12 hours of exposure, a concentration at which it is significantly cytotoxic to multiple myeloma cell lines.[3][5] Furthermore, C1 and another Skp2 inhibitor, Pevonedistat, exhibited minimal inhibitory effects on normal mouse osteoblasts compared to osteosarcoma cells.[6] This differential effect is likely due to the overexpression of Skp2 in many cancer types, making them more dependent on the Skp2 pathway for proliferation and survival.[3]
Q3: Why are cancer cells more sensitive to this compound than normal cells?
A3: The heightened sensitivity of cancer cells to Skp2 inhibition is often linked to the "oncogene addiction" principle. Many tumors exhibit elevated levels of Skp2, which is correlated with increased proliferation and poor prognosis.[3] This overexpression leads to the accelerated degradation of tumor suppressors like p27.[4] Consequently, these cancer cells become highly dependent on the Skp2 pathway to maintain their proliferative state. When Skp2 is inhibited by C1, the abrupt accumulation of p27 causes a G1 phase cell cycle arrest and apoptosis, to which the cancer cells are particularly vulnerable.[2][4] In contrast, normal cells have tightly regulated Skp2 expression and are not as reliant on this pathway, thus displaying lower sensitivity to its inhibition.[3]
Q4: Can I combine this compound with other therapies?
A4: Yes, preclinical studies suggest that combining Skp2 inhibitors with other anticancer agents can be a promising strategy. For instance, Skp2 inhibition has been shown to sensitize cancer cells to other chemotherapeutic drugs. The rationale is that by arresting the cell cycle, C1 can make cancer cells more susceptible to drugs that target specific phases of the cell cycle or induce DNA damage. However, combination therapies should be carefully designed and tested to avoid synergistic toxicity to normal cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal control cells. | Concentration of C1 is too high: Normal cells can be sensitive to high concentrations of C1, even with its selective properties. | Optimize C1 Concentration: Perform a dose-response curve on your specific normal cell line to determine the maximum non-toxic concentration. Start with a concentration range based on published IC50 values for normal cells (e.g., up to 15-20 μM for initial tests).[4] |
| Prolonged incubation time: Continuous exposure to C1, even at lower concentrations, might lead to cumulative toxicity in normal cells. | Optimize Incubation Time: Test different incubation periods (e.g., 12, 24, 48, 72 hours) to find a time point that maximizes the effect on cancer cells while minimizing toxicity in normal cells. For example, a 12-hour incubation showed minimal effects on normal B lymphocytes at 50 μM.[3][5] | |
| High cell confluency: Cell density can influence drug toxicity. Very high confluency can lead to nutrient depletion and increased cell stress, potentially exacerbating drug toxicity. | Standardize Seeding Density: Ensure that cells are seeded at a consistent and optimal density (typically 50-70% confluency at the time of treatment) for all experiments to ensure reproducibility. | |
| Inconsistent results between experiments. | Variability in cell health and passage number: Cells at high passage numbers or in poor health may respond differently to drug treatment. | Use Low-Passage Cells: Use cells with a consistent and low passage number for all experiments. Regularly check for mycoplasma contamination. |
| Inconsistent drug preparation: this compound is typically dissolved in DMSO. Improper dissolution or storage can affect its potency. | Proper Drug Handling: Prepare fresh stock solutions of C1 in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure complete dissolution before diluting in culture medium.[7] | |
| No significant difference in cytotoxicity between cancer and normal cells. | Low Skp2 expression in the cancer cell line: The cancer cell line being used may not overexpress Skp2, and therefore is not "addicted" to this pathway. | Verify Skp2 Expression: Before conducting extensive experiments, confirm the expression level of Skp2 in your cancer cell line of choice via Western blot or qPCR and compare it to your normal cell line control. |
| Normal cell line is highly proliferative: Some "normal" cell lines, especially immortalized ones, can have high proliferation rates that make them more sensitive to cell cycle inhibitors. | Choose an Appropriate Normal Cell Control: Whenever possible, use primary cells or well-characterized, slow-growing normal cell lines as controls. |
Data Presentation
Table 1: Comparative IC50 Values of this compound in Normal and Cancer Cell Lines
| Cell Line | Cell Type | Organism | IC50 (μM) | Citation(s) |
| Normal Cells | ||||
| PIG1 | Pigmented Epithelial Cells | Human | 16.71 | [4] |
| Normal B Lymphocytes | B Lymphocytes | Human | >50 (at 12h) | [3][5] |
| mOB | Osteoblasts | Mouse | Minimal effect | [6] |
| Cancer Cells | ||||
| MUM2B | Uveal Melanoma | Human | 0.86 | [4] |
| OM431 | Uveal Melanoma | Human | 1.83 | [4] |
| U266 | Multiple Myeloma | Human | <10 | [3][5] |
| RPMI 8226 | Multiple Myeloma | Human | <10 | [3][5] |
| H69 | Small Cell Lung Cancer | Human | ~2.78 (average for SCLC lines) | [8] |
| H520 | Small Cell Lung Cancer | Human | ~2.78 (average for SCLC lines) | [8] |
| H196 | Small Cell Lung Cancer | Human | ~2.78 (average for SCLC lines) | [8] |
| H460 | Non-Small Cell Lung Cancer | Human | 33 | [9] |
| TAIL7 | T-cell Acute Lymphoblastic Leukemia | Human | 2.4 | [10] |
Signaling Pathways and Experimental Workflows
Caption: Skp2-p27 signaling pathway and the mechanism of inhibitor C1.
Caption: General workflow for assessing C1 cytotoxicity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is to determine the IC50 of this compound and to compare its cytotoxic effects on normal versus cancer cells.
Materials:
-
Normal and cancer cell lines
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Include wells with medium only for blank controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted C1 solutions. Include vehicle control wells (DMSO concentration should match the highest C1 concentration, typically <0.1%).
-
Incubation with Drug: Incubate the cells with C1 for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Cell Cycle Analysis by Flow Cytometry
This protocol is to assess the effect of this compound on cell cycle distribution.
Materials:
-
Treated and control cells (from 6-well plates)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the cells at 4°C for at least 2 hours (or store at -20°C for longer periods).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
Western Blot Analysis of p27 and Skp2
This protocol is to confirm the mechanism of action of C1 by observing the accumulation of p27.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p27, anti-Skp2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with C1, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p27, Skp2, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
Refining experimental protocols for Skp2 inhibitor C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the Skp2 inhibitor C1. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific and selective small-molecule inhibitor that targets the S-phase kinase-associated protein 2 (Skp2).[1][2] Its primary mechanism involves disrupting the interaction between Skp2 and its substrate, the cyclin-dependent kinase inhibitor p27.[3][4] By preventing Skp2 from binding to p27, C1 inhibits the Skp2-mediated ubiquitination and subsequent proteasomal degradation of p27.[5] This leads to an accumulation of p27, which in turn causes cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in various cancer cells.[2][3][6]
Q2: In which phase of the cell cycle does this compound typically induce arrest?
A2: Treatment with this compound commonly leads to cell cycle arrest in the G0/G1 phase.[2][3][7] This is a direct consequence of the stabilization and accumulation of p27, a key regulator of the G1 to S phase transition.[8][9] However, in some cell lines, such as MCF-7 breast cancer cells, treatment has been observed to decrease the G1 population while increasing the G2/M population.[1][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[1] For long-term storage, the powdered form should be kept at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year, but repeated freeze-thaw cycles should be avoided.[1] For short-term storage in solvent, -20°C for up to one month is recommended.[1][6] It is crucial to use fresh, anhydrous DMSO for preparing solutions, as moisture can reduce solubility.[1]
Q4: Does this compound have off-target effects?
A4: While this compound is designed to be a specific inhibitor of the Skp2-p27 interaction, like most small molecule inhibitors, the potential for off-target effects should be considered. It is always recommended to include appropriate controls in your experiments, such as a vehicle-only control and potentially a negative control compound with a similar chemical structure but no known activity against Skp2.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect on Cell Viability/Proliferation
Possible Causes and Solutions:
-
Inhibitor Degradation:
-
Cause: Improper storage or multiple freeze-thaw cycles of the C1 stock solution can lead to degradation.
-
Solution: Aliquot the stock solution upon initial preparation to minimize freeze-thaw cycles.[1] Ensure storage at the recommended temperature (-80°C for long-term).[1] Prepare fresh dilutions for each experiment from a stable stock.
-
-
Cell Line Insensitivity:
-
Cause: The sensitivity of cancer cell lines to this compound can vary. This may be due to the intrinsic levels of Skp2, p27, or compensatory signaling pathways.
-
Solution: Confirm the expression of Skp2 in your cell line of interest via Western blot or qPCR. Cell lines with higher Skp2 expression may be more sensitive. It is also beneficial to test a range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
-
Incorrect Dosage:
-
Cause: The effective concentration of C1 can differ significantly between cell lines.
-
Solution: Perform a dose-response experiment (e.g., using an MTT or similar cell viability assay) to determine the IC50 value for your specific cell line. Published effective concentrations for various cell lines can be used as a starting point (see Table 1).
-
-
Solubility Issues:
-
Cause: this compound is insoluble in water and ethanol.[1] Poor dissolution in the culture medium can lead to a lower effective concentration.
-
Solution: Ensure the inhibitor is fully dissolved in high-quality, anhydrous DMSO before adding it to the cell culture medium.[1] The final concentration of DMSO in the medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Problem 2: No Increase in p27 Protein Levels After Treatment
Possible Causes and Solutions:
-
Suboptimal Treatment Duration:
-
Cause: The time required to observe a significant accumulation of p27 can vary depending on the cell line's protein turnover rate.
-
Solution: Perform a time-course experiment. Treat cells with an effective concentration of C1 and harvest cell lysates at different time points (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for observing p27 accumulation by Western blot.
-
-
Ineffective Inhibition:
-
Cause: This could be due to inhibitor degradation or insufficient concentration, as described in Problem 1.
-
Solution: Verify the integrity and concentration of your C1 stock. Perform a dose-response experiment and analyze p27 levels at various concentrations.
-
-
Low Basal p27 Expression:
-
Cause: If the basal level of p27 in your cell line is extremely low, the increase upon C1 treatment may be difficult to detect.
-
Solution: Ensure your Western blot protocol is optimized for detecting low-abundance proteins. This may include using a more sensitive ECL substrate or loading a higher amount of protein.
-
-
Antibody Issues:
-
Cause: A non-specific or low-affinity primary antibody for p27 can lead to poor detection.
-
Solution: Validate your p27 antibody using a positive control (e.g., lysate from cells known to express high levels of p27). Ensure you are using the antibody at the manufacturer's recommended dilution.
-
Problem 3: Unexpected Cell Cycle Arrest Profile
Possible Causes and Solutions:
-
Cell Line-Specific Responses:
-
Cause: As noted, some cell lines may exhibit a G2/M arrest instead of the more common G1 arrest.[1][4]
-
Solution: This may be a genuine biological effect in your cell line. To investigate further, you can analyze the levels of other cell cycle regulatory proteins, such as p21, cyclin E, and cyclin A, by Western blot.
-
-
Off-Target Effects at High Concentrations:
-
Cause: Using excessively high concentrations of C1 may lead to off-target effects that can alter the cell cycle profile.
-
Solution: Use the lowest effective concentration of C1 that gives the desired biological effect (e.g., p27 accumulation) as determined by your dose-response experiments.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Observed Effect |
| U266 | Multiple Myeloma | MTT | 10 µM | 12 hours | Significantly decreased cell viability[2][5] |
| RPMI 8226 | Multiple Myeloma | MTT | 10 µM | 12 hours | Significantly decreased cell viability[2][5] |
| THP-1 | Acute Myeloid Leukemia | MTT | 50 µM | 12 hours | Decreased cell viability[2][5] |
| BGC 823 | Gastric Cancer | Western Blot | 1, 5, 10 µM | 48 hours | Increased p27 expression[2] |
| 501 Mel | Melanoma | Cell Cycle Analysis | 10 µM | 16 hours | Increased percentage of cells in G1 phase[1][4] |
| H460 | Non-small cell lung cancer | IC50 determination | 33 µM | N/A | IC50 value[3] |
| TAIL7 | T-cell leukemia | IC50 determination | 2.4 µM | N/A | IC50 value[3] |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of C1 (and a vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[5]
Western Blot for Skp2 and p27
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Skp2 and p27 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment with C1, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[7]
Visualizations
Caption: Skp2 signaling pathway and the inhibitory action of C1.
Caption: Experimental workflow for Western blotting.
Caption: Troubleshooting logic for p27 detection issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Ace Therapeutics [acetherapeutics.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. SKP2 - Wikipedia [en.wikipedia.org]
- 9. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.com [nacalai.com]
Technical Support Center: Interpreting Unexpected Results with Skp2 Inhibitor C1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when using the S-phase kinase-associated protein 2 (Skp2) inhibitor, C1 (also known as SKPin C1).
Frequently Asked Questions (FAQs)
1. Expected Outcomes
Q: What are the expected cellular effects of treating cancer cells with Skp2 inhibitor C1?
A: this compound is a specific small-molecule inhibitor that blocks the interaction between Skp2 and p27, preventing the Skp2-mediated ubiquitination and subsequent degradation of p27.[1] Therefore, the expected outcomes of C1 treatment in most cancer cell lines are:
-
Increased p27 protein levels: As its degradation is inhibited, the cyclin-dependent kinase inhibitor p27 should accumulate in the cell.[2][3]
-
G1 cell cycle arrest: The accumulation of p27 is expected to inhibit cyclin E-Cdk2 activity, leading to an arrest of the cell cycle in the G1 phase.[1][4]
-
Inhibition of cell proliferation: By arresting the cell cycle, C1 is expected to reduce the rate of cell proliferation.[2][5]
-
Induction of apoptosis: In many cancer cell types, the accumulation of p27 and subsequent cell cycle arrest can trigger programmed cell death (apoptosis).[2][3]
2. Troubleshooting Unexpected Results
Q: I treated my cells with this compound, but I don't see an increase in p27 protein levels by Western blot. What could be the reason?
A: Several factors could contribute to the lack of p27 accumulation:
-
Suboptimal inhibitor concentration or treatment duration: The effective concentration of C1 can vary between cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Low Skp2 expression in your cell line: C1's effect is dependent on the presence of its target, Skp2. If your cells have very low endogenous Skp2 levels, the effect of the inhibitor on p27 will be minimal. Verify Skp2 expression levels in your cell line by Western blot or qPCR.
-
Rapid p27 turnover through other mechanisms: Although Skp2 is a primary regulator of p27, other E3 ligases can also target p27 for degradation.
-
Antibody issues: Ensure your p27 antibody is validated and working correctly. Include a positive control, such as cells treated with a proteasome inhibitor (e.g., MG132), which should cause a robust accumulation of p27.[3]
-
Incorrect experimental procedure: Review your Western blot protocol for any potential errors in sample preparation, protein transfer, or antibody incubation.
Q: My cell cycle analysis shows a G2/M arrest or no change in the G1 population after C1 treatment, instead of the expected G1 arrest. Why is this happening?
A: This is a documented "unexpected" result that has been observed in certain cell lines, such as the MCF-7 breast cancer cell line.[6] The reasons for this cell-type-specific response are not fully elucidated but may involve:
-
Off-target effects: While C1 is designed to be specific for the Skp2-p27 interaction, it may have other cellular targets that influence the G2/M checkpoint.
-
Complex role of p27 in G2/M: Some studies suggest that p27 can also play a role in the G2/M transition, and its accumulation in certain contexts might lead to a G2/M arrest.[6]
-
Interplay with other cell cycle regulators: The overall outcome of p27 accumulation can be influenced by the expression and activity of other key cell cycle proteins in a particular cell line.
To investigate this further, you can:
-
Analyze the expression of G2/M checkpoint proteins (e.g., Cyclin B1, Cdk1) by Western blot.
-
Test the effect of C1 in other cell lines to see if the G2/M arrest is a consistent or isolated finding.
Q: I am observing cytotoxicity at concentrations lower than those reported to be effective for Skp2 inhibition. Is this expected?
A: High levels of cytotoxicity at low concentrations might indicate off-target effects or particular sensitivity of your cell line.[7] It is important to:
-
Perform a careful dose-response curve: Determine the IC50 value for cell viability in your specific cell line and compare it to the concentration required to see an increase in p27 levels.
-
Include proper controls: Use a vehicle-only (e.g., DMSO) control to ensure the observed toxicity is due to the compound and not the solvent.
-
Consider alternative viability assays: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). Using a complementary assay can help confirm the results.
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various studies. These values can serve as a reference for your own experiments.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H69 | Small-Cell Lung Cancer | ~2.5 | [5] |
| H196 | Small-Cell Lung Cancer | ~3.0 | [7] |
| RP-Lung | Small-Cell Lung Cancer | ~2.0 | [5] |
| H460 | Non-Small-Cell Lung Cancer | 33 | [7] |
| ECC-1 | Endometrial Carcinoma | 14.3 | [8] |
| U266 | Multiple Myeloma | ~10 | [9] |
| RPMI 8226 | Multiple Myeloma | ~10 | [9] |
Table 2: Reported Effects of this compound on Protein Levels and Cell Cycle Distribution
| Cell Line | Concentration (µM) | Treatment Time (h) | Change in p27 Levels | Change in Cell Cycle Distribution | Reference |
| 501 Mel | 10 | 16 | Increase | Increase in G1, Decrease in S | |
| MCF-7 | 10 | 16 | Not reported | Decrease in G1, Increase in G2/M | [6] |
| U266 | 25 | Not specified | Increase | Increase in G0/G1, Decrease in S and G2/M | [2] |
| RPMI 8226 | 25 | Not specified | Increase | Increase in G0/G1, Decrease in S and G2/M | [2] |
| SCLC cells | 1-10 | 24 | Increase | Not specified | [5] |
| ECC-1 | 10 | 18 | Increase (nuclear) | G1 arrest | [8] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the effects of this compound.
1. Western Blotting for Skp2 and p27
This protocol describes the detection of Skp2 and p27 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Skp2 and p27 (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.
-
Cell Preparation and Fixation:
-
Harvest cells (including any floating cells in the medium).
-
Wash cells once with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to degrade RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
3. Cell Viability (MTT) Assay
This protocol describes the measurement of cell viability based on metabolic activity.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the results to determine the IC50 value.
-
Visualizations
Canonical Skp2/p27 Signaling Pathway and Inhibition by C1
Caption: Canonical Skp2/p27 signaling pathway and its inhibition by C1.
Troubleshooting Workflow for Unexpected Cell Cycle Results
Caption: Troubleshooting workflow for unexpected cell cycle results with this compound.
Potential Off-Target and Downstream Effects of Skp2 Inhibition
Caption: Potential downstream consequences of Skp2 inhibition by C1.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Enhancing the In Vivo Efficacy of Skp2 Inhibitor C1
Welcome to the technical support center for the S-phase kinase-associated protein 2 (Skp2) inhibitor C1 (also known as SKPin C1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing C1 in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Skp2 inhibitor C1?
A1: this compound is a small molecule that specifically targets the protein-protein interaction between Skp2 and its substrate, the cyclin-dependent kinase inhibitor p27Kip1.[1][2] Skp2 is the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal degradation of p27.[3][4] By binding to the p27 binding pocket on Skp2, C1 prevents the ubiquitination of p27, leading to its accumulation in the cell.[3][5] Increased levels of p27 inhibit cyclin-dependent kinases, causing cell cycle arrest, primarily at the G1/S transition, and inducing apoptosis in cancer cells.[3][5][6]
Q2: In which cancer models has C1 shown in vivo efficacy?
A2: this compound has demonstrated in vivo antitumor activity in various preclinical cancer models, including xenografts of small cell lung cancer (SCLC)[7], osteosarcoma, uveal melanoma[4], gastric cancer[8], and T-cell acute lymphoblastic leukemia (T-ALL).[6]
Q3: What are the known upstream regulators and downstream effectors of Skp2?
A3: The activity and expression of Skp2 are regulated by several signaling pathways. Upstream regulators include the PI3K/Akt and mTOR pathways, which can lead to the stabilization of Skp2. The anaphase-promoting complex/cyclosome (APC/C) E3 ligase, on the other hand, mediates the degradation of Skp2 during the G1 phase of the cell cycle. The primary downstream effector of Skp2 relevant to C1's mechanism is the tumor suppressor p27. Skp2 also targets other substrates for degradation, including p21, which can also accumulate upon C1 treatment.[9]
Q4: Is there evidence for synergistic effects when combining C1 with other therapies?
A4: Yes, studies have shown that Skp2 inhibition can enhance the efficacy of other anticancer agents. For example, inhibiting Skp2 has been shown to overcome resistance to the proteasome inhibitor bortezomib in multiple myeloma.[5][10] In vivo studies have demonstrated a synergistic cytotoxic effect when combining a Skp2 inhibitor with bortezomib.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor solubility or precipitation of C1 during formulation. | C1 is a hydrophobic molecule with low aqueous solubility. | Prepare a stock solution in DMSO. For in vivo administration, this stock can be further diluted in vehicles like corn oil for injection or formulated as a suspension in carboxymethylcellulose sodium (CMC-Na) for oral gavage. Always prepare fresh working solutions and use sonication if necessary to aid dissolution.[12][13] |
| Lack of in vivo efficacy (no significant tumor growth inhibition). | - Insufficient dosage or suboptimal dosing schedule.- Poor bioavailability due to formulation or administration route.- The tumor model is not dependent on the Skp2-p27 axis.- Development of resistance. | - Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.- Evaluate different administration routes (e.g., intraperitoneal, subcutaneous, oral gavage).- Confirm Skp2 overexpression and p27 suppression in your tumor model via western blot or IHC.- Consider combination therapies, for example with a proteasome inhibitor like bortezomib.[5][10] |
| Observed toxicity or adverse effects in animal models (e.g., weight loss). | - Off-target effects of the inhibitor.- Vehicle-related toxicity.- Dose is too high. | - Reduce the dosage and/or the frequency of administration.- Include a vehicle-only control group to assess the toxicity of the formulation components.- Monitor animal health closely (body weight, behavior, physical appearance). While studies have reported no significant weight loss with C1 treatment, this should be monitored.[7] |
| Inconsistent results between experiments. | - Variability in tumor cell implantation and growth.- Inconsistent formulation or administration of C1.- Degradation of the compound. | - Standardize the tumor model establishment protocol.- Prepare fresh formulations for each experiment and ensure accurate dosing.- Store the C1 powder at -20°C and stock solutions in DMSO at -80°C to maintain stability.[12] |
| Difficulty in detecting p27 accumulation in tumor tissue. | - Suboptimal timing of tissue collection.- Insufficient drug concentration at the tumor site.- Technical issues with western blotting or immunohistochemistry. | - Perform a time-course experiment to determine the optimal time point for observing p27 accumulation after C1 administration.- Confirm drug delivery to the tumor tissue if possible.- Optimize antibody concentrations and protocols for p27 detection. |
Data Presentation
In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | ~10 (at 12h)[14] |
| RPMI 8226 | Multiple Myeloma | ~10 (at 12h)[14] |
| TAIL7 | T-cell Acute Lymphoblastic Leukemia | 2.4[1] |
| H460 | Non-Small Cell Lung Cancer | 33[1] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | C1 Dosage & Administration | Key Findings |
| Small Cell Lung Cancer (SCLC) | Human SCLC xenografts (H69) and PDXs | Not specified | ≥50% tumor growth inhibition; increased apoptosis.[7] |
| Osteosarcoma | DKO OS xenografts | 40 mg/kg/day, subcutaneous | Significant anti-tumor effect.[9] |
| Gastric Cancer | BGC-823 xenografts | Not specified | Inhibition of tumor growth.[8] |
| Uveal Melanoma | MUM2B xenografts | Not specified | Inhibition of tumor growth.[4] |
Experimental Protocols
Protocol 1: In Vivo Xenograft Study with this compound
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., SCLC, osteosarcoma) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Preparation and Administration of C1:
-
For subcutaneous injection:
-
For oral gavage:
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for pharmacodynamic analysis (e.g., western blotting for p27 and Skp2).
-
Protocol 2: Pharmacodynamic Analysis of p27 Accumulation in Tumors
-
Tissue Homogenization:
-
Excise tumors from C1-treated and vehicle-treated mice.
-
Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the tumor lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p27, Skp2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p27 and Skp2.
-
Visualizations
Caption: Skp2 signaling pathway and the mechanism of action of inhibitor C1.
Caption: General workflow for an in vivo xenograft study using this compound.
Caption: Logical relationship for combination therapy of this compound and a proteasome inhibitor.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. The interaction of SKP2 with p27 enhances the progression and stemness of osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacogenomics and chemical library screens reveal a novel SCFSKP2 inhibitor that overcomes Bortezomib resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to the In Vivo Efficacy of Skp2 Inhibitor C1 and Alternatives
For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the S-phase kinase-associated protein 2 (Skp2) has emerged as a compelling target. Its role in cell cycle progression and tumorigenesis makes it a focal point for inhibitor development. This guide provides an objective comparison of the in vivo efficacy of the Skp2 inhibitor C1 against other notable alternatives, supported by experimental data.
Mechanism of Action: The Skp2-p27 Axis
Skp2 is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. A primary function of this complex is to target the cyclin-dependent kinase inhibitor p27 for ubiquitination and subsequent proteasomal degradation.[1][2][3] The degradation of p27 allows for cell cycle progression from G1 to S phase. In many cancers, Skp2 is overexpressed, leading to diminished p27 levels and uncontrolled cell proliferation.[1] Skp2 inhibitors aim to disrupt this process, stabilize p27, and thereby induce cell cycle arrest and apoptosis in cancer cells.[3][4][5]
Below is a diagram illustrating the Skp2 signaling pathway and the points of intervention for various inhibitors.
Caption: Skp2 Signaling Pathway and Inhibitor Targets.
In Vivo Efficacy Comparison
The following tables summarize the in vivo experimental data for this compound and its alternatives.
Table 1: In Vivo Performance of this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Uveal Melanoma | Nude mice xenograft (MUM2B cells) | 20 mg/kg, intraperitoneal injection | Significantly lower tumor size and weight compared to control. | [1] |
| Small-Cell Lung Cancer (SCLC) | Human PDX models | Not specified | In vivo antitumor activity. | [6][7] |
| Osteosarcoma | DKO xenograft model | 40 mg/kg/day, subcutaneous | Significantly smaller tumor volumes (p=0.0084) with no significant change in body weight. Upregulation of p27. | [8] |
| Gastric Cancer | Nude mice xenograft | Not specified | Inhibition of tumor growth. | [9] |
| Retinoblastoma & SCLC | In vivo models | Not specified | Inhibition of tumor growth. | [10] |
Table 2: In Vivo Performance of Alternative Skp2 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| Compound #25 (SZL-P1-41) | Prostate and Lung Cancer | Xenograft models | Not specified | Upregulation of p27 and p21, induced apoptosis, and decreased proliferation. Downregulation of Akt and Glut1. | [4][11] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | NSG mice xenograft (TAIL7-ICN cells) | Monotherapy for 4 weeks | Proof-of-concept for antileukemic effect. | [12] | |
| Flavokawain A (FKA) | Prostate Cancer | TRAMP transgenic mouse model | Dietary feeding | Inhibited formation of high-grade prostatic intra-epithelial neoplasia and prostate adenocarcinomas. Reduced tumor burden and abolished distant organ metastasis. | [13] |
| Osteosarcoma | In vivo model | Not specified | Inhibited lung metastasis. | [7] | |
| Pevonedistat (MLN4924) | Osteosarcoma | DKO xenograft model | 90 mg/kg/day, subcutaneous | Significantly smaller tumor volumes (p=0.0037) with no significant change in body weight. Upregulation of p27. | [8] |
| Melanoma | Xenograft models | 90 mg/kg, subcutaneous, twice daily | Significant tumor growth inhibition. | [3] | |
| Myeloproliferative Neoplasms | PDX mouse models | 60 mg/kg, subcutaneous, daily | Reduced disease burden and improved survival, alone or in combination with ruxolitinib. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative in vivo experimental protocols for the discussed Skp2 inhibitors.
General Xenograft Tumor Model Workflow
The following diagram outlines a typical workflow for establishing and utilizing a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model for in vivo inhibitor testing.
Caption: General Workflow for In Vivo Xenograft Studies.
Protocol for this compound in Uveal Melanoma Xenograft Model[1]
-
Cell Culture: Human uveal melanoma (UM) MUM2B cells are cultured in appropriate media.
-
Animal Model: Nude mice are used for the study.
-
Tumor Cell Implantation: A suspension of UM cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow for one week post-transplantation.
-
Inhibitor Administration: The experimental group receives intraperitoneal injections of SKPin C1 at a dose of 20 mg/kg. The control group is injected with an equivalent volume of the solvent.
-
Treatment Duration: Treatment is administered for 4 weeks.
-
Endpoint Analysis: After 4 weeks, the mice are euthanized, and the tumors are harvested.
-
Data Collection: Tumor size and weight are measured. Histological analysis of the harvested tumors is performed.
Protocol for Pevonedistat in Osteosarcoma Xenograft Model[8]
-
Tumor Initiation: A single-cell suspension derived from DKO (double knockout) osteosarcoma tumors is subcutaneously inoculated into mice.
-
Tumor Growth and Treatment Initiation: When tumors reach a volume of approximately 100 mm³, the mice are randomized into treatment and control groups.
-
Inhibitor Administration: The treatment group receives daily subcutaneous administrations of Pevonedistat at a dose of 90 mg/kg/day. The control group receives the vehicle solvent.
-
Monitoring: Tumor size and mouse body weight are measured on indicated days throughout the study.
-
Endpoint and Analysis: At the end of the study (e.g., after one month), tumors are harvested. Tumor lysates are prepared for Western blot analysis to assess p27 levels, and immunohistochemistry (IHC) is performed on tumor sections.
Protocol for Flavokawain A (FKA) in a Transgenic Mouse Model of Prostate Cancer[13]
-
Animal Model: The autochthonous transgenic adenocarcinoma of the mouse prostate (TRAMP) model is used.
-
Treatment: FKA is administered through dietary feeding.
-
Endpoint and Analysis: The study assesses the inhibition of high-grade prostatic intra-epithelial neoplasia (HG-PIN) lesions and prostate adenocarcinomas. Tumor burden and the presence of distant organ metastasis are evaluated.
-
Biomarker Analysis: Immunohistochemistry is performed on prostate tissues to analyze the expression of Skp2, NEDD8, and p27/Kip1.
Conclusion
The available in vivo data demonstrates that this compound is effective in reducing tumor growth in various cancer models, primarily by stabilizing p27. Alternative inhibitors such as Compound #25, Flavokawain A, and Pevonedistat also show significant anti-tumor activity in vivo, often with distinct mechanisms of targeting the SCF-Skp2 complex. Pevonedistat, in particular, has been investigated in multiple preclinical models and is advancing in clinical trials. The choice of inhibitor may depend on the specific cancer type, the desired mechanism of action (direct Skp2-p27 interaction inhibition vs. upstream SCF complex disruption), and the potential for combination therapies. The provided experimental protocols offer a foundation for researchers to design and execute their own in vivo validation studies in this promising area of cancer therapy.
References
- 1. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Integrative Pan-Cancer Analysis Revealing MLN4924 (Pevonedistat) as a Potential Therapeutic Agent Targeting Skp2 in YAP-Driven Cancers [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Down-regulation of Skp2 expression inhibits invasion and lung metastasis in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of SCFSKP2 confers anti-tumor activities resulting in a survival benefit in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 11. Skp2: A dream target in the coming age of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic targeting of the E3 ubiquitin ligase SKP2 in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavokawain A induces deNEDDylation and Skp2 degradation leading to inhibition of tumorigenesis and cancer progression in the TRAMP transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pvreporter.com [pvreporter.com]
A Comparative Guide to the Selectivity of Skp2 Inhibitor C1 and Other Compounds
For researchers and professionals in drug development, the targeted inhibition of specific cellular pathways is a cornerstone of modern therapeutic strategies. The S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins like p27 for degradation.[1][2] Its overexpression in various cancers has made it an attractive target for anti-cancer drug development.[2][3] This guide provides a detailed comparison of the Skp2 inhibitor C1 with other notable compounds, focusing on their selectivity, potency, and mechanisms of action, supported by experimental data and detailed methodologies.
Mechanism of Action: A Diverse Approach to Skp2 Inhibition
Skp2 inhibitors can be broadly categorized based on their mechanism of action. They primarily function by disrupting key protein-protein interactions within the SCF-Skp2 complex.
-
Skp2-p27 Interaction Inhibitors: this compound (also known as SKPin C1) belongs to this class. It was identified through in-silico screening and is designed to specifically block the binding of the substrate p27 to the pocket formed by the Skp2-Cks1 interface.[1][3][4] This prevents the ubiquitination and subsequent degradation of p27, leading to its accumulation and cell cycle arrest.[1][3]
-
Skp2-Skp1 Interaction Inhibitors: Another class of inhibitors, exemplified by SZL-P1-41 (also referred to as compound #25), targets the interaction between Skp2 and Skp1.[5] By binding to the F-box domain of Skp2, SZL-P1-41 prevents the assembly of the functional SCF-Skp2 complex, thereby inhibiting its E3 ligase activity towards substrates like p27 and Akt.[5][6][7]
-
Inhibitors of SCF Complex Assembly and Activity: Compounds like MLN4924 (Pevonedistat) take a broader approach by inhibiting the NEDD8-activating enzyme (NAE), which is crucial for the activation of Cullin-RING ligases, including the SCF-Skp2 complex.[3] While not a direct Skp2 inhibitor, its action effectively blocks the activity of the entire SCF complex.
-
Compounds with Indirect or Less Characterized Mechanisms: Other compounds such as SMIP004 have been reported to downregulate Skp2 expression, while the mechanism of others like DT204 involves reducing the binding of Skp2 to Cullin-1.[3]
Comparative Potency of Skp2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for C1 and other Skp2 inhibitors across a range of cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| C1 (SKPin C1) | 501 Mel | Metastatic Melanoma | ~10 (for p27 induction) | [1] |
| U266 | Multiple Myeloma | <10 | [8] | |
| RPMI 8226 | Multiple Myeloma | <10 | [8] | |
| H460 | Non-Small Cell Lung Cancer | 33 | [3][9] | |
| H69 | Small Cell Lung Cancer | Average 2.78 | [1] | |
| SZL-P1-41 (#25) | PC3 | Prostate Cancer | 5.61 | [9] |
| LNCaP | Prostate Cancer | 1.22 | [9] | |
| A549 | Lung Cancer | 5.15 | [3][9] | |
| 769-P | Clear Cell Renal Cell Carcinoma | 20.66 | [7] | |
| MLN4924 | H460 | Non-Small Cell Lung Cancer | 0.43 | [3][9] |
| SMIP004 | LNCaP | Prostate Cancer | 40 | [9] |
| H460 | Non-Small Cell Lung Cancer | 0.5 | [3][9] |
Selectivity Profile of Skp2 Inhibitors
A crucial aspect of a targeted therapy is its selectivity, minimizing off-target effects.
This compound has demonstrated a degree of selectivity. Initial studies included counter-screening against other E3 ligases like MDM2 and SCF-βTrCP, where it showed inactivity.[1] Furthermore, C1 did not affect the protein levels of other Skp2 targets that are independent of Cks1, such as p130, Cdt1, and Tob1, suggesting its specificity for the Skp2-Cks1-p27 pathway.[1]
SZL-P1-41 is also reported to be a selective inhibitor of the Skp2 SCF E3 ligase activity, with no significant effect on other SCF complexes. This specificity is attributed to its direct binding to the F-box domain of Skp2.[5][6]
In contrast, inhibitors like MLN4924 are inherently non-selective for Skp2, as they target the upstream Nedd8-activating enzyme, affecting all Cullin-RING ligases.[3]
Experimental Methodologies
To assess the efficacy and selectivity of Skp2 inhibitors, several key experimental protocols are employed.
In Vitro p27 Ubiquitination Assay
This biochemical assay directly measures the ability of an inhibitor to block the Skp2-mediated ubiquitination of its substrate, p27.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable reaction buffer (e.g., 40 mM Tris-HCl pH 7.6, 5 mM MgCl2, 1 mM DTT):
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UbcH3)
-
Recombinant ubiquitin
-
ATP
-
Recombinant SCF-Skp2/Cks1 complex
-
Phosphorylated recombinant p27 (substrate)
-
-
Inhibitor Addition: Add the Skp2 inhibitor (e.g., C1) at various concentrations to the reaction mixtures. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the reaction mixtures at 30°C for 1-2 hours to allow the ubiquitination reaction to proceed.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an anti-p27 antibody to detect the polyubiquitinated forms of p27, which appear as a ladder of higher molecular weight bands. The reduction in the intensity of this ladder in the presence of the inhibitor indicates its efficacy.
Skp2-p27 Co-Immunoprecipitation (Co-IP) Assay
This cell-based assay is used to determine if an inhibitor can disrupt the interaction between Skp2 and p27 within a cellular context.
Protocol:
-
Cell Culture and Treatment: Culture cancer cells (e.g., 501 Mel) to an appropriate confluency. Treat the cells with the Skp2 inhibitor or vehicle control for a specified period (e.g., 16 hours).[1]
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysates with an anti-Skp2 antibody or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluted proteins by Western blotting using antibodies against both Skp2 and p27. A decrease in the amount of p27 co-immunoprecipitated with Skp2 in the inhibitor-treated samples compared to the control indicates that the inhibitor disrupts their interaction.[1]
Visualizing the Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: The SCF-Skp2 signaling pathway leading to p27 degradation and its inhibition by C1.
Caption: General experimental workflow for testing Skp2 inhibitor efficacy.
Conclusion
This compound represents a targeted approach to cancer therapy by specifically disrupting the Skp2-p27 interaction, leading to the accumulation of the tumor suppressor p27 and subsequent cell cycle arrest.[1][3] When compared to other compounds, C1 demonstrates a distinct mechanism of action and a favorable selectivity profile, particularly against other E3 ligases. While compounds like SZL-P1-41 offer an alternative strategy by preventing SCF complex assembly, and broad-spectrum inhibitors like MLN4924 affect the entire Cullin-RING ligase family, the choice of inhibitor will depend on the specific therapeutic context and desired level of target engagement. The experimental methodologies outlined provide a framework for the continued evaluation and comparison of these and future Skp2 inhibitors, a promising class of anti-cancer agents.
References
- 1. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The ASCO Post [ascopost.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Skp2 Inhibitor C1's Efficacy Across Diverse Cancer Cell Lines
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the Skp2 inhibitor C1's performance across various cancer cell lines, offering a cross-validation of its therapeutic potential. We present supporting experimental data, detailed methodologies for key assays, and a comparative analysis with alternative Skp2-targeting compounds. This document is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in cancer research.
Introduction to Skp2 and the Inhibitor C1
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] It plays a pivotal role in cell cycle progression by targeting tumor suppressor proteins, most notably p27Kip1, for proteasomal degradation.[1][2][3][4] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis.[4][5][6] Consequently, Skp2 has emerged as a promising target for anticancer therapies.[4][5]
This compound (also known as SKPin C1) is a small molecule compound identified through in silico screening.[1][7] It specifically targets the interaction between Skp2 and p27, thereby preventing the ubiquitination and subsequent degradation of p27.[1][7][8] This leads to an accumulation of p27, resulting in cell cycle arrest, inhibition of cell proliferation, and induction of apoptosis in cancer cells.[6][9][10]
Comparative Efficacy of this compound
The anti-proliferative activity of C1 varies significantly across different cancer cell lines, highlighting the importance of cross-validation in assessing its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H69 | Small Cell Lung Cancer (SCLC) | 1.2 ± 0.6 | [11] |
| RP-Lung | Small Cell Lung Cancer (SCLC) | 0.70 ± 0.05 | [11] |
| RP-LvMet | Small Cell Lung Cancer (SCLC) | 0.63 ± 0.16 | [11] |
| H146 | Small Cell Lung Cancer (SCLC) | 5.3 ± 0.8 | [11] |
| H720 | Small Cell Lung Cancer (SCLC) | 0.85 ± 0.15 | [11] |
| H196 | Small Cell Lung Cancer (SCLC) | 8.0 ± 2 | [11] |
| H460 | Non-Small Cell Lung Cancer (NSCLC) | 33 ± 12 | [11] |
| H520 | Non-Small Cell Lung Cancer (NSCLC) | 7.3 ± 2.1 | [11] |
| U266 | Multiple Myeloma | ~10 | [6][9] |
| RPMI 8226 | Multiple Myeloma | ~10 | [6][9] |
| 501 Mel | Metastatic Melanoma | Not specified, but effective at 10 µM | [8][12] |
| TAIL7 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 2.4 | [1] |
Key Observations:
-
C1 demonstrates potent activity in several SCLC cell lines, with IC50 values in the sub-micromolar to low micromolar range.[11]
-
In contrast, NSCLC cell lines H460 and H520 were significantly less sensitive to C1, with IC50 values of 33 µM and 7.3 µM, respectively.[11] This suggests a potential therapeutic window for C1 in SCLC, particularly in tumors with RB1 deficiency.[11]
-
Multiple myeloma cell lines U266 and RPMI 8226 showed a significant decrease in viability at a C1 concentration of 10 µM.[6][9]
-
The T-ALL cell line TAIL7 also exhibited high sensitivity to C1 with an IC50 of 2.4 µM.[1]
Comparison with Alternative Skp2-Targeting Compounds
Several other compounds inhibit Skp2 through different mechanisms. A comparison of their efficacy against the same cell lines provides a broader perspective on targeting the Skp2 pathway.
Table 2: Comparative IC50 Values of C1 and Other Skp2 Pathway Inhibitors
| Cell Line | Cancer Type | C1 IC50 (µM) | SZL-P1-41 IC50 (µM) | Pevonedistat (MLN4924) IC50 (µM) | Flavokawain A (FKA) IC50 (µM) | Reference |
| H460 | NSCLC | 33 | 5.15 | 0.43 | 19 | [1][11] |
| H520 | NSCLC | 7.3 | Not Determined | >10 | 18 | [11] |
| H69 | SCLC | 1.2 | Not Determined | 8.7 | 9.9 | [11] |
| TAIL7 | T-ALL | 2.4 | 30 | Not Determined | Not Determined | [1] |
Mechanistic Differences of Compared Inhibitors:
-
SZL-P1-41: Prevents the interaction between Skp2 and Skp1, which is necessary for the formation of the active SCF-Skp2 complex.[1]
-
Pevonedistat (MLN4924): An inhibitor of the NEDD8-activating enzyme (NAE), which prevents the neddylation of Cullin-1, a crucial step for the activation of the SCF complex.[1][11]
-
Flavokawain A (FKA): Induces de-neddylation and subsequent degradation of Skp2.[1]
Comparative Insights:
-
In the H460 NSCLC cell line, both the Skp2-Skp1 interaction inhibitor SZL-P1-41 and the NAE inhibitor Pevonedistat showed greater potency than C1.[1] This suggests that in certain cellular contexts, disrupting the entire SCF complex assembly or function might be more effective than solely blocking the Skp2-p27 interaction.
-
Conversely, in the TAIL7 T-ALL cell line, C1 was significantly more potent than SZL-P1-41, indicating that direct inhibition of p27 degradation is a more effective strategy in this particular cancer type.[1]
Signaling Pathways and Experimental Workflows
Skp2 Signaling Pathway
The diagram below illustrates the central role of the SCF-Skp2 complex in cell cycle regulation through the degradation of p27. It also depicts the points of intervention for C1 and other compared inhibitors.
Caption: Skp2 signaling pathway and points of inhibitor action.
Experimental Workflow for Cross-Validation
The following diagram outlines a standardized workflow for the cross-validation of Skp2 inhibitors in different cell lines.
Caption: Workflow for cross-validating Skp2 inhibitor effects.
Logical Comparison of Inhibitor Mechanisms
This diagram provides a logical comparison of how C1 and alternative compounds interfere with the Skp2 pathway.
Caption: Comparison of inhibitor mechanisms targeting the Skp2 pathway.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with C1 at the desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Skp2, p27, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with C1 for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. The accumulation of cells in the G0/G1 phase is an expected outcome of C1 treatment.[9]
Conclusion
The this compound demonstrates varied efficacy across different cancer cell lines, with notable potency in SCLC and T-ALL.[1][11] Comparative analysis with other Skp2 pathway inhibitors reveals that the optimal strategy for targeting this pathway may be cell-context dependent. The provided data and protocols offer a framework for researchers to further investigate and cross-validate the effects of C1 and other Skp2 inhibitors in their specific models of interest, ultimately aiding in the development of more targeted and effective cancer therapies.
References
- 1. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 2. SKP2 - Wikipedia [en.wikipedia.org]
- 3. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skp2 Inhibitors: Novel Anticancer Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Ace Therapeutics [acetherapeutics.com]
- 11. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Skp2 Inhibitor C1's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the S-phase kinase-associated protein 2 (Skp2) inhibitor C1 with other known Skp2 inhibitors. The information presented herein is collated from various independent studies to offer a comprehensive overview of C1's mechanism of action, supported by experimental data and detailed protocols.
Introduction to Skp2 and the Role of Inhibitor C1
S-phase kinase-associated protein 2 (Skp2) is a critical component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[1][2] Overexpression of Skp2 is a hallmark of numerous human cancers and is often associated with poor prognosis.[2][3] Skp2 primarily functions to target the cyclin-dependent kinase inhibitor p27Kip1 for ubiquitination and subsequent proteasomal degradation.[4][5] This action promotes cell cycle progression from G1 to S phase, and its dysregulation contributes to uncontrolled cell proliferation.[3][4]
Skp2 inhibitor C1 (also known as SKPin C1) is a small molecule identified through in silico screening designed to specifically disrupt the interaction between Skp2 and p27.[5][6][7] By binding to the p27 binding pocket on the Skp2-Cks1 complex, C1 prevents the ubiquitination and degradation of p27, leading to its accumulation.[5][6][7] The elevated levels of p27 then inhibit cyclin-dependent kinases, resulting in cell cycle arrest, primarily in the G1 phase, and subsequent apoptosis in cancer cells.[4][7][8]
Comparative Analysis of Skp2 Inhibitors
Several small molecules have been developed to inhibit Skp2 function through various mechanisms. This section compares C1 with other notable Skp2 inhibitors, focusing on their mechanism of action and reported efficacy in different cancer cell lines.
Mechanism of Action
The following table summarizes the distinct mechanisms by which C1 and other Skp2 inhibitors exert their effects.
| Inhibitor | Mechanism of Action | Key Molecular Interaction |
| C1 (SKPin C1) | Disrupts the Skp2-p27 interaction.[6][7] | Binds to the p27 binding pocket on the Skp2-Cks1 complex.[7] |
| C2, C16, C20 | Also identified from the same screen as C1 and are believed to share a similar mechanism of disrupting the Skp2-p27 interaction. | Target the Skp2-Cks1-p27 interface. |
| DT204 | Prevents the incorporation of Skp2 into the SCF complex.[1][4] | Reduces the binding of Skp2 to Cullin-1.[1][4] |
| SZL-P1-41 | Prevents the formation of the active SCF-Skp2 complex. | Binds to the F-box domain of Skp2, preventing its association with Skp1. |
In Vitro Efficacy: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compiles IC50 values for various Skp2 inhibitors across different cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Cancer Type | Cell Line | C1 (SKPin C1) IC50 (µM) | Other Inhibitor IC50 (µM) |
| Multiple Myeloma | U266 | ~10[4] | DT204: Not specified |
| Multiple Myeloma | RPMI 8226 | ~10[4] | DT204: Not specified |
| Metastatic Melanoma | 501 Mel | ~10[6] | C2, C16, C20: ~10 |
| Non-Small Cell Lung Cancer | H460 | 33[1] | SZL-P1-41: 5.15[1] |
| T-cell Acute Lymphoblastic Leukemia | TAIL7 | 2.4[1] | SZL-P1-41: 30[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to verify the mechanism of action of Skp2 inhibitors.
In Vitro p27 Ubiquitination Assay
This assay directly assesses the ability of an inhibitor to prevent the Skp2-mediated ubiquitination of p27.
Materials:
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (UbcH3 or UbcH5)
-
Recombinant human SCF-Skp2/Cks1 complex
-
Recombinant human p27 (phosphorylated at Thr187)
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)
-
Skp2 inhibitor (e.g., C1)
-
Anti-p27 antibody
-
Anti-ubiquitin antibody
-
SDS-PAGE gels and Western blot apparatus
Procedure:
-
Set up the ubiquitination reaction by combining E1, E2, SCF-Skp2/Cks1, phosphorylated p27, and ubiquitin in the ubiquitination buffer.
-
Add the Skp2 inhibitor (e.g., C1) at various concentrations to the experimental tubes. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-p27 antibody to detect ubiquitinated forms of p27, which will appear as a ladder of higher molecular weight bands.
-
Alternatively, probe with an anti-ubiquitin antibody to visualize all ubiquitinated proteins.
Immunoprecipitation of Skp2-p27 Complex
This assay determines if an inhibitor can disrupt the physical interaction between Skp2 and p27 within a cellular context.
Materials:
-
Cancer cells expressing Skp2 and p27
-
Cell lysis buffer (e.g., RIPA buffer)
-
Skp2 inhibitor (e.g., C1)
-
Anti-Skp2 antibody or anti-p27 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE sample buffer)
-
Western blot reagents
Procedure:
-
Treat cultured cancer cells with the Skp2 inhibitor or vehicle control for a specified time.
-
Lyse the cells and collect the protein lysate.
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Skp2) overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting, probing for the co-immunoprecipitated protein (e.g., p27). A decrease in the amount of co-precipitated p27 in the inhibitor-treated sample indicates disruption of the Skp2-p27 interaction.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the Skp2 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Skp2 inhibitor (e.g., C1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Skp2 inhibitor for 24, 48, or 72 hours. Include a vehicle control.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a Skp2 inhibitor.
Materials:
-
Cancer cell lines
-
Skp2 inhibitor (e.g., C1)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Treat cells with the Skp2 inhibitor or vehicle control for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.
-
Add propidium iodide staining solution to stain the cellular DNA.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase is expected with effective Skp2 inhibition.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows discussed in this guide.
Caption: Skp2 signaling pathway and the inhibitory action of C1.
Caption: Workflow for verifying C1's mechanism of action.
Caption: Logical flow of C1's anti-cancer effects.
References
- 1. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 5. WO2006044747A2 - P27 ubiquitination assay and methods of use - Google Patents [patents.google.com]
- 6. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro ubiquitinylation of p27Kip1 [bio-protocol.org]
- 8. Inhibitors of SCF-Skp2/Cks1 E3 Ligase Block Estrogen-Induced Growth Stimulation and Degradation of Nuclear p27kip1: Therapeutic Potential for Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Skp2 Inhibitor C1 and Bortezomib in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, both the Skp2 inhibitor C1 and the proteasome inhibitor bortezomib have emerged as significant players, primarily through their roles in regulating cell cycle progression and apoptosis. While both agents ultimately lead to cancer cell death, their mechanisms of action, target specificity, and preclinical profiles exhibit key differences. This guide provides an objective, data-supported comparison to aid researchers in understanding the distinct and overlapping features of these two compounds.
Mechanism of Action: A Tale of Two Pathways
This compound: Precision Targeting of p27 Degradation
This compound is a small molecule designed to specifically disrupt the interaction between S-phase kinase-associated protein 2 (Skp2) and p27Kip1 (p27), a critical cyclin-dependent kinase inhibitor.[1][2][3][4] Skp2 is the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[5] By binding to Skp2, C1 prevents the ubiquitination and subsequent proteasomal degradation of p27.[1][6][7] The resulting accumulation of p27 leads to cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis.[6][8][9][10][11]
Bortezomib: Broad-Spectrum Proteasome Inhibition
Bortezomib, a dipeptide boronic acid derivative, functions as a potent and reversible inhibitor of the 26S proteasome.[12][13][14][15] Its primary target within the proteasome is the chymotrypsin-like activity of the β5 subunit of the 20S core particle.[12][16] By blocking the proteasome, bortezomib prevents the degradation of a wide array of cellular proteins, leading to a cascade of downstream effects.[12][17][18] This includes the accumulation of pro-apoptotic factors and cell cycle regulators like p27 and p21, as well as the inhibition of the NF-κB signaling pathway through the stabilization of its inhibitor, IκB.[12][19][20][21] The cellular consequences of proteasome inhibition by bortezomib include cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[19][21][22]
Signaling Pathway Diagrams
Preclinical Data: A Comparative Overview
Direct head-to-head preclinical studies of this compound and bortezomib are limited. However, data from independent studies allow for a comparative analysis of their in vitro efficacy.
In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | SCLC cell lines (average) | Small Cell Lung Cancer | 2.78 µM | [23] |
| U266 and RPMI 8226 | Multiple Myeloma | 10 µM (significant inhibition) | [24] | |
| Bortezomib | B16F10 | Melanoma | 2.46 nM | [25] |
| PC3 (parental) | Prostate Cancer | 32.8 nM | [26] | |
| PC3 (bortezomib-resistant) | Prostate Cancer | 346 nM | [26] | |
| Multiple Myeloma cell lines | Multiple Myeloma | 22-32 nM | [27] |
Note: IC50 values are highly dependent on the specific cell line and assay conditions, and thus direct comparison across different studies should be made with caution.
Effects on Cell Cycle and Apoptosis
| Feature | This compound | Bortezomib | Citations |
| Primary Cell Cycle Arrest | G1 phase | G2/M phase | [6][9][10][11][19][21] |
| Key Apoptosis Mediators | Caspase-3 activation | Caspase-3 activation, PARP cleavage | [20][21][24] |
| Effect on p27 Levels | Significant increase | Increase | [1][20][24] |
One study directly comparing the two in multiple myeloma cell lines (U266 and RPMI 8226) found that while both drugs increased p27 protein levels, the effect was more profound with SKPin C1.[1] Interestingly, bortezomib treatment moderately increased Skp2 protein levels, whereas C1 had no effect on Skp2 expression.[1]
Synergistic Potential and Drug Resistance
The distinct mechanisms of this compound and bortezomib suggest potential for synergistic combinations. Research has shown that a novel Skp2 inhibitor, DT204, can synergistically enhance bortezomib-induced apoptosis in multiple myeloma cells and overcome bortezomib resistance.[11][24][28][29] This is particularly relevant as increased expression of SCF-Skp2 components has been associated with bortezomib resistance.[11]
Clinical Landscape
Bortezomib is a well-established clinical agent, approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma.[13][30] Numerous clinical trials have been and are currently being conducted to evaluate its efficacy and safety as a single agent and in combination with other therapies for various hematological and solid tumors.[5][18][31]
In contrast, This compound is currently in the preclinical stage of development, and there is no publicly available information on its progression into clinical trials.
Experimental Protocols
Detailed methodologies for key assays are crucial for the reproducibility and interpretation of experimental data. Below are summaries of standard protocols for assays commonly used to evaluate the effects of this compound and bortezomib.
Experimental Workflow Diagram
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review [frontiersin.org]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. RePub, Erasmus University Repository: Pharmacogenomics and chemical library screens reveal a novel SCF SKP2 inhibitor that overcomes Bortezomib resistance in multiple myeloma [repub.eur.nl]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. broadpharm.com [broadpharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 16. interchim.fr [interchim.fr]
- 17. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Facebook [cancer.gov]
- 19. Flow cytometry with PI staining | Abcam [abcam.com]
- 20. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Combined effects of the proteasome inhibitor bortezomib and Hsp70 inhibitors on the B16F10 melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Profiling Bortezomib Resistance Identifies Secondary Therapies in a Mouse Myeloma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Pharmacogenomics and chemical library screens reveal a novel SCF(SKP2) inhibitor that overcomes Bortezomib resistance in multiple myeloma. | BioGRID [thebiogrid.org]
- 30. Bortezomib (Velcade™) in the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. UCSF Multiple Myeloma Trial → Lenalidomide, Bortezomib, Dexamethasone vs High-Dose Treatment With SCT in MM Patients up to Age 65 [clinicaltrials.ucsf.edu]
Evaluating the Translational Potential of Skp2 Inhibitor C1 Compared to Standards of Care
A Comparative Guide for Researchers and Drug Development Professionals
The S-phase kinase-associated protein 2 (Skp2) is an E3 ubiquitin ligase that plays a critical role in cell cycle progression by targeting the tumor suppressor p27 for degradation.[1] Overexpression of Skp2 is a common feature in many human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[2] This guide provides a comparative analysis of the preclinical performance of the Skp2 inhibitor C1 against established standards of care in several cancer types, offering insights into its translational potential.
Mechanism of Action: this compound
This compound is a small molecule that specifically targets the interaction between Skp2 and p27.[3] By binding to a pocket on Skp2, C1 prevents the recruitment of p27 to the SCF-Skp2 E3 ligase complex.[4] This inhibition of p27 ubiquitination leads to the accumulation of p27 within the cancer cell, which in turn induces cell cycle arrest, primarily at the G1 phase, and triggers apoptosis.[5][6]
Caption: A typical workflow for the preclinical evaluation of this compound.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or the standard of care drug for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Cell Proliferation (EdU) Assay
The EdU (5-ethynyl-2'-deoxyuridine) assay is used to quantify cell proliferation by detecting newly synthesized DNA.
-
Cell Seeding and Treatment: Plate cells on coverslips in a multi-well plate and treat with the compounds as described for the MTT assay.
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2 hours).
-
Fixation and Permeabilization: Fix the cells with 3.7% formaldehyde in PBS, followed by permeabilization with 0.5% Triton X-100 in PBS.
-
Click-iT® Reaction: Detect the incorporated EdU by adding a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ azide), which will covalently bind to the EdU.
-
Imaging: Counterstain the nuclei with a DNA dye (e.g., DAPI) and visualize the cells using fluorescence microscopy. The percentage of EdU-positive cells represents the proliferating cell population.
Cell Cycle and Apoptosis Analysis (Flow Cytometry)
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle and to quantify apoptotic cells.
For Cell Cycle Analysis:
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting: Harvest the treated cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add fluorescently labeled Annexin V and propidium iodide (PI).
-
Flow Cytometry: Analyze the stained cells promptly. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the levels of specific proteins, such as Skp2 and p27.
-
Protein Extraction: Lyse the treated cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for the target proteins (e.g., anti-Skp2, anti-p27) and a loading control (e.g., anti-β-actin).
-
Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Translational Potential and Future Directions
dot
Caption: The translational path for this compound involves several strategies and challenges.
The preclinical data for this compound suggests that its most significant translational potential may not lie in its use as a standalone monotherapy to replace current standards of care. Instead, its strength appears to be in its ability to synergize with existing treatments and to overcome mechanisms of drug resistance.
Key takeaways for future development include:
-
Combination Strategies: C1 should be investigated in combination with standards of care like bortezomib in multiple myeloma and taxanes in prostate cancer to potentially enhance efficacy and overcome resistance.
-
Patient Stratification: The efficacy of C1 may be dependent on the genetic background of the tumor, such as RB1 deficiency in SCLC. The development of predictive biomarkers will be crucial for identifying patient populations most likely to benefit.
-
Further Preclinical Evaluation: Head-to-head in vivo studies comparing the efficacy and toxicity of C1 with standards of care in relevant tumor models are necessary to provide a more definitive assessment of its therapeutic window.
References
- 1. SKP2 targeted inhibition suppresses human uveal melanoma progression by blocking ubiquitylation of p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule compounds inhibiting S-phase kinase-associated protein 2: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Targeted inhibition of the E3 ligase SCFSkp2/Cks1 has antitumor activity in RB1-deficient human and mouse small cell lung cancer (SCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Skp2 Inhibitor C1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Skp2 Inhibitor C1, a small molecule inhibitor of the S-phase kinase-associated protein 2 (Skp2). Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.
Immediate Safety and Handling Precautions:
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures. In the absence of a specific SDS, treat this compound as a potentially hazardous chemical.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, a fume hood or appropriate respiratory protection should be used.
Step-by-Step Disposal Procedure
The disposal of this compound should be in accordance with all applicable federal, state, and local regulations for hazardous chemical waste.[1][2] The following steps provide a general framework for its proper disposal:
-
Segregation: Do not mix this compound waste with other waste streams, such as biohazardous or non-hazardous waste.[3] It should be collected in a designated, properly labeled hazardous waste container.[3]
-
Waste Identification: The waste must be clearly identified as "Hazardous Chemical Waste" and should include the full chemical name: this compound.
-
Containerization: Use a chemically compatible and leak-proof container for waste collection. The container should be kept closed when not in use. For solutions of this compound in solvents like DMSO, the waste should be collected in a container appropriate for flammable liquids.
-
Bulk and Unused Material: Any bulk, unused, or expired this compound should be disposed of as hazardous chemical waste.[1][3] Do not discard it down the drain or in the regular trash.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated and disposed of as hazardous waste.
-
Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's designated hazardous waste management vendor.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which can be useful for handling and storage.
| Property | Value | Source |
| Molecular Weight | 465.34 g/mol | [4] |
| Purity | 98.21% | [4][5] |
| Solubility in DMSO | ≥ 2.08 mg/mL (4.47 mM); 93 mg/mL (199.85 mM) | [5][6] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [4] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [4] |
Experimental Protocols and Signaling Pathways
Skp2 is an E3 ubiquitin ligase that plays a crucial role in cell cycle progression by targeting the degradation of the cyclin-dependent kinase inhibitor p27.[7][8][9] this compound acts by preventing the Skp2-mediated degradation of p27, leading to an accumulation of p27 and subsequent cell cycle arrest.[7][10]
Experimental Workflow for Assessing Skp2 Inhibition:
A common method to evaluate the efficacy of a Skp2 inhibitor like C1 involves treating cancer cell lines and observing the effects on cell cycle and protein levels. A typical workflow would include:
-
Cell Culture: Culture appropriate cancer cell lines (e.g., melanoma or multiple myeloma cells).[10]
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Cell Viability/Proliferation Assays: Perform assays such as MTT or EdU staining to determine the effect on cell growth.[10]
-
Western Blotting: Analyze protein lysates by Western blot to measure the levels of Skp2, p27, and markers of apoptosis (e.g., cleaved caspase-3).[10]
-
Immunoprecipitation: To confirm the mechanism of action, immunoprecipitation assays can be performed to assess the ubiquitination of p27.[10]
Logical Workflow for this compound Disposal:
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always prioritize safety and consult institutional guidelines and the manufacturer's SDS for specific instructions.
References
- 1. osha.gov [osha.gov]
- 2. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 3. usbioclean.com [usbioclean.com]
- 4. This compound - Ace Therapeutics [acetherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Specific Small Molecule Inhibitors of Skp2-Mediated p27 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SKping cell cycle regulation: role of ubiquitin ligase SKP2 in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Virtual drug design: Skp1–Skp2 inhibition targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Skp2 inhibitor SKPin C1 decreased viability and proliferation of multiple myeloma cells and induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
